ML202
Beschreibung
Eigenschaften
IUPAC Name |
10-[(3-methoxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-20-14-8-15(26(3)23)25-17(14)13-9-19-21(18(22)16(13)20)10-11-5-4-6-12(7-11)24-2/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORBXZMIXGYQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)OC)SC(=C2)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Mechanism of ML204: A Potent and Selective TRPC4/C5 Channel Inhibitor
Note: Initial inquiries regarding "ML202" as a TRPC4 activator did not yield relevant scientific data. The available research literature points to a likely typographical error, with substantial evidence supporting ML204 as a well-characterized, potent, and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. This document will focus on the mechanism of action of ML204.
ML204 is a novel small molecule inhibitor of TRPC4 and TRPC5 channels, identified through a high-throughput screen of the Molecular Libraries Small Molecule Repository.[1] It serves as a critical tool for researchers investigating the physiological roles of these ion channels in various cellular processes, including smooth muscle contractility and synaptic transmission.[1]
Core Mechanism of Action
ML204 exerts its inhibitory effect directly on the TRPC4 channel.[2][3] This has been demonstrated in experiments where the channel is activated by different mechanisms, including G-protein coupled receptor (GPCR) stimulation and direct G-protein activation with intracellular dialysis of GTPγS.[1][3] The compound's ability to block the channel regardless of the activation pathway suggests that it does not interfere with the upstream signaling components but rather interacts with the channel protein itself.[1][3]
The primary function of TRPC4 is to form a calcium-permeable non-selective cation channel. Its activation, often downstream of GPCRs and phospholipase C, leads to an influx of cations, including Ca2+, which in turn triggers various cellular responses. ML204 effectively blocks this ion influx, thereby inhibiting the physiological consequences of TRPC4 activation.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of ML204 have been quantified across various in vitro assays. The following table summarizes the key quantitative data.
| Target | Assay Type | Activation Method | Measured Parameter | Value | Reference |
| TRPC4β | Fluorescence (Ca2+ influx) | µ-opioid receptor stimulation (DAMGO) | IC50 | 0.96 µM | [1][2] |
| TRPC4β | Fluorescence (Ca2+ influx) | M3-like muscarinic receptor stimulation (ACh) | IC50 | 2.91 ± 2.1 µM | [3] |
| TRPC4β | Automated Electrophysiology | µ-opioid receptor stimulation (DAMGO) | IC50 | 2.6 µM | [2] |
| TRPC4β | Manual Electrophysiology | µ-opioid receptor stimulation (DAMGO) | IC50 | 2.9 µM | [2][4] |
| TRPC4β | Manual Electrophysiology | µ-opioid receptor stimulation (DAMGO), cumulative dosing | IC50 | 3.55 ± 1.29 µM | [4] |
| TRPC5 | Manual Electrophysiology | µ-opioid receptor stimulation | % Inhibition @ 10 µM | ~65% | [4] |
| TRPC6 | Fluorescence (Ca2+ influx) | M5 muscarinic receptor stimulation | Selectivity vs. TRPC4 | 19-fold | [1][2] |
| TRPC6 | Manual Electrophysiology | M5 muscarinic receptor stimulation | % Inhibition @ 10 µM | ~38% | [4] |
| TRPC6 | Manual Electrophysiology | OAG stimulation | % Inhibition @ 10 µM | No appreciable block | [3][4] |
| TRPV1, TRPV3, TRPA1, TRPM8, KCNQ2, Voltage-gated Na+, K+, Ca2+ channels | Electrophysiology & Fluorescence | Various | % Inhibition @ 10-20 µM | No appreciable block (<20%) | [1][3] |
Signaling Pathway and Inhibition by ML204
The following diagram illustrates a common pathway for TRPC4 activation and the point of intervention by ML204.
Experimental Protocols
Fluorescence-Based Calcium Influx Assay
This high-throughput screening (HTS) assay was used for the initial identification of TRPC4 inhibitors.[2]
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Cell Line: HEK293 cells stably co-expressing TRPC4 channels and µ-opioid receptors.[2]
-
Principle: Activation of the µ-opioid receptor by an agonist (e.g., DAMGO) triggers a G-protein signaling cascade that opens the TRPC4 channels, leading to an influx of Ca2+. This influx is detected by a calcium-sensitive fluorescent dye.
-
Protocol:
-
Cells are plated in multi-well plates and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).[2]
-
The compound library, including ML204, is added to the wells.
-
The µ-opioid receptor agonist DAMGO (300 nM) is added to activate the TRPC4 channels.[2]
-
Changes in intracellular calcium are measured by monitoring the fluorescence intensity using an instrument like a Functional Drug Screening System (FDSS).[2]
-
A decrease in the fluorescence signal in the presence of a compound indicates inhibition of TRPC4-mediated calcium influx.
-
IC50 values are calculated from the concentration-response curves.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPC4 channels and is considered the gold standard for characterizing ion channel modulators.[2]
-
Cell Line: HEK293 cells expressing TRPC4 channels and a relevant GPCR (e.g., µ-opioid or muscarinic receptors).[2]
-
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ion currents.
-
Protocol:
-
A cell is selected for recording, and a whole-cell configuration is established.
-
The internal solution within the pipette contains specific ions and, in some experiments, non-hydrolyzable GTP analogs like GTPγS to directly and persistently activate G-proteins.[3]
-
The external solution mimics physiological conditions.
-
TRPC4 currents are activated by applying an agonist (e.g., 50 nM DAMGO) to the bath solution or by the inclusion of GTPγS in the pipette solution.[2]
-
Voltage ramps are applied to the cell to determine the current-voltage (I-V) relationship, a characteristic feature of the ion channel.
-
ML204 is applied to the bath at various concentrations to assess its effect on the TRPC4 current.
-
The degree of inhibition is quantified, and IC50 values are determined from concentration-response curves.
-
Discovery Workflow for ML204
The identification of ML204 was a systematic process involving high-throughput screening followed by rigorous validation and characterization.
References
- 1. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ML202: A Technical Guide to a Potent Pyruvate Kinase M2 Activator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ML202, a potent and selective small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2). This document details the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the relevant signaling pathways modulated by this compound.
Introduction
Pyruvate kinase (PK) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP.[1] The M2 isoform, PKM2, is preferentially expressed in embryonic and tumor cells and plays a pivotal role in the metabolic reprogramming observed in cancer, often referred to as the Warburg effect.[2][3] In cancer cells, PKM2 typically exists in a low-activity dimeric state, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to be shunted into biosynthetic pathways necessary for rapid cell proliferation.[3][4]
This compound is a member of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical series and acts as a specific allosteric activator of PKM2.[1][2] By promoting the formation of the highly active tetrameric state of PKM2, this compound effectively reverses the Warburg effect, shifting cancer cell metabolism from anabolic processes towards energy production, thereby inhibiting tumor growth.[5][6]
Quantitative Data for PKM2 Activators
The following tables summarize the key quantitative data for this compound and other relevant PKM2 activators.
| Compound | Target | AC50 (nM) | IC50 (nM) | Cellular EC50 (µM) | Selectivity | Reference |
| This compound | hPKM2 | - | 73 | - | Inactive against PKM1, PKR, PKL | [Probe Reports] |
| TEPP-46 (ML265) | hPKM2 | 92 | - | - | Highly selective over PKM1, PKR, PKL | [5][6] |
| DASA-58 (ML203) | hPKM2 | 38 | - | 19.6 (in A549 cells) | - | [5] |
| PKM2 activator 3 | hPKM2 | 90 | - | - | - | [7] |
Table 1: Biochemical and Cellular Potency of Selected PKM2 Activators.
| Compound | Administration | Bioavailability | t1/2 | Reference |
| This compound | IV, IP, Oral (mice) | Moderate oral bioavailability | ~2 hours (oral) | [8] |
| TEPP-46 (ML265) | IV, IP, Oral (mice) | Superior plasma concentrations to this compound | >4 hours (oral) | [6] |
Table 2: Pharmacokinetic Parameters of this compound and TEPP-46 in Mice.
Mechanism of Action
This compound and other activators of its class bind to an allosteric site at the dimer-dimer interface of the PKM2 protein.[6] This binding event stabilizes the tetrameric conformation of the enzyme, which has a significantly higher affinity for its substrate, PEP.[3] This mode of action is distinct from the endogenous activator, fructose-1,6-bisphosphate (FBP).[5] Importantly, small-molecule activators like this compound can induce a constitutively active state of PKM2 that is resistant to inhibition by phosphotyrosine-containing proteins, a key mechanism for maintaining the low-activity state of PKM2 in cancer cells.[5]
Signaling Pathways and Cellular Effects
Activation of PKM2 by this compound has profound effects on cellular metabolism and signaling. By promoting the tetrameric form, this compound enhances the conversion of PEP to pyruvate, thereby increasing the rate of glycolysis and ATP production. This leads to a decrease in the availability of glycolytic intermediates for anabolic processes. Furthermore, by locking PKM2 in its active cytoplasmic form, this compound is thought to prevent its translocation to the nucleus, where it can act as a transcriptional co-activator for genes involved in cell proliferation and the Warburg effect, such as HIF-1α.[9][10] The metabolic shift induced by this compound leads to reduced lactate (B86563) production and can suppress tumor growth in vivo.[5][11]
Caption: Mechanism of this compound Action on PKM2.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
LDH-Coupled PKM2 Activity Assay
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[12][13][14]
Materials:
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Recombinant Human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
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Phosphoenolpyruvate (PEP)
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Adenosine diphosphate (B83284) (ADP)
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Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
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Lactate Dehydrogenase (LDH)
-
This compound (or other test compounds) dissolved in DMSO
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96-well, UV-transparent microplate
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Microplate spectrophotometer
Procedure:
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Prepare Reagent Master Mix: For each 200 µL reaction, prepare a master mix with the following final concentrations:
-
0.5 mM PEP
-
1 mM ADP
-
0.2 mM NADH
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~8-10 units of LDH
-
20 nM Recombinant Human PKM2
-
-
Prepare Compound Dilutions: Serially dilute this compound in DMSO and then in assay buffer to the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.
-
Assay Plate Setup:
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
Initiate the reaction by adding 198 µL of the Reagent Master Mix to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control to determine the percent activation.
-
Plot percent activation against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the AC50 value.
-
Caption: LDH-Coupled PKM2 Assay Workflow.
Kinase-Glo® Luminescent Kinase Assay
This is a homogeneous, high-throughput assay that measures PKM2 activity by quantifying the amount of ATP remaining in the solution following the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.[15][16][17]
Materials:
-
Recombinant Human PKM2 enzyme
-
Assay Buffer: 0.1 M MES, 5 mM MgCl₂, 20 mM KCl, pH 6.5
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega)
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96-well solid white plate
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Dilute rhPKM2 to 4 µg/mL in Assay Buffer.
-
Prepare a substrate mixture of 5 mM ADP and 5 mM PEP in Assay Buffer.
-
-
Prepare Compound Dilutions: Serially dilute this compound in DMSO and then in assay buffer.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine 80 µL of diluted rhPKM2 with the desired concentration of this compound or DMSO.
-
Add 80 µL of the substrate mixture to initiate the reaction.
-
Incubate at room temperature for 15 minutes.
-
Stop the reaction by heating the tubes to 95-100°C for 3 minutes.
-
-
ATP Detection:
-
Transfer 50 µL of each reaction to a well of the 96-well white plate.
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
Add 50 µL of Kinase-Glo® Reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Read the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
A decrease in luminescence compared to the no-enzyme control indicates ATP consumption and thus PKM2 activity.
-
Normalize the data to determine percent activation and calculate AC50 values.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify the engagement of a drug with its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[18][19][20]
Materials:
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Cultured cells (e.g., A549)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
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PCR tubes
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against PKM2 and a loading control)
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations or with DMSO (vehicle control) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble PKM2 by Western blotting using a specific anti-PKM2 antibody. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for PKM2 at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle and this compound-treated samples. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Structure-Activity Relationship (SAR)
This compound belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone class of PKM2 activators.[1][2] SAR studies on this scaffold have revealed key structural features that contribute to its potency and selectivity. The core heterocyclic structure is essential for activity. Substitutions on the pyridazinone and thienopyrrole rings have been explored to optimize activity and pharmacokinetic properties. For instance, the nature and position of substituents on the phenyl ring attached to the pyridazinone nitrogen significantly influence potency. These studies have led to the development of analogs with improved properties, such as TEPP-46 (ML265), which exhibits enhanced in vivo efficacy.[1][2][6]
In Vivo Efficacy
Preclinical studies in mouse xenograft models of cancer have demonstrated that small-molecule activators of PKM2, including analogs of this compound, can significantly inhibit tumor growth.[5][6] Treatment with these activators leads to a metabolic shift in the tumor, characterized by decreased lactate production and increased oxygen consumption, consistent with a reversal of the Warburg effect.[5] These findings support the therapeutic potential of PKM2 activation as a novel anti-cancer strategy.
Conclusion
This compound is a valuable research tool and a lead compound for the development of novel cancer therapeutics targeting tumor metabolism. Its high potency, selectivity, and well-characterized mechanism of action make it an excellent probe for studying the role of PKM2 in cancer biology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area of oncology. Further optimization of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold may lead to the discovery of clinical candidates with improved efficacy and safety profiles.
References
- 1. Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Figure 10, Plasma concentration-time profiles of a) this compound and b) ML265 in male Balb/c mice following intravenous, intraperitoneal and oral administration - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PYRUVATE KINASE M2: A SIMPLE MOLECULE WITH COMPLEX FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aerobic glycolysis and high level of lactate in cancer metabolism and microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of ML202: A Potent and Selective Activator of Pyruvate Kinase M2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological characterization of ML202 (CID-44246498), a potent and selective small-molecule activator of the M2 isoform of human pyruvate (B1213749) kinase (PKM2). This compound emerged from a high-throughput screening campaign as a member of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical class. It allosterically activates PKM2, promoting the more active tetrameric state of the enzyme. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and embryonic tissues.[1][2] Unlike the constitutively active M1 isoform, PKM2 can exist in a highly active tetrameric state or a less active dimeric state. In cancer cells, the dimeric form of PKM2 is predominant, leading to a metabolic shift known as the Warburg effect, where glucose is fermented to lactate (B86563) even in the presence of oxygen. This metabolic reprogramming is thought to provide cancer cells with a growth advantage by shunting glycolytic intermediates into biosynthetic pathways.
The activation of PKM2 to its tetrameric form presents a novel therapeutic strategy to reverse the Warburg effect and redirect cancer cell metabolism towards a state more characteristic of normal differentiated cells.[2] The discovery of small-molecule activators of PKM2, such as this compound, provides valuable chemical tools to probe the therapeutic potential of this approach.
This compound was identified through the National Institutes of Health (NIH) Molecular Libraries Program as a potent and selective activator of PKM2.[1][2] This guide serves as a comprehensive resource for researchers interested in the discovery, synthesis, and application of this important chemical probe.
Discovery of this compound
The discovery of this compound was the result of a quantitative high-throughput screening (qHTS) of the NIH Molecular Libraries Small Molecule Repository, which contained approximately 300,000 compounds.[3] The screening assay was designed to identify activators of human PKM2.
Screening Workflow
The workflow for the discovery of this compound involved a primary screen, confirmation of activity, and subsequent characterization of the confirmed hits.
Caption: High-level workflow for the discovery of this compound.
Synthesis of this compound
This compound belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical class. The synthesis of this scaffold has been described in the scientific literature.[4][5] The following is a representative synthetic scheme.
Synthetic Workflow
The synthesis of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone core involves a multi-step process starting from a substituted thiophene (B33073).
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Data Presentation
This compound is a potent activator of PKM2 with an IC50 of 73 nM.[6] It exhibits high selectivity for PKM2 over the other pyruvate kinase isoforms, PKM1, PKL, and PKR.[6]
Table 1: Potency and Selectivity of this compound
| Target | Activity (IC50/AC50) | Selectivity | Reference |
| Human PKM2 | 73 nM | - | [6] |
| Human PKM1 | Little to no activity | High | [6] |
| Human PKL | Little to no activity | High | [6] |
| Human PKR | Little to no activity | High | [6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H17N3O3S2 | Tocris Bioscience |
| Molecular Weight | 387.48 | Tocris Bioscience |
| Aqueous Solubility | Comparable to ML265 | [7] |
| Microsomal Stability | Comparable to ML265 | [7] |
Mechanism of Action and Signaling Pathway
This compound acts as an allosteric activator of PKM2. It binds to a site at the dimer-dimer interface of the PKM2 tetramer, stabilizing the enzyme in its more active tetrameric conformation.[7] This activation of PKM2 enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby reversing the metabolic phenotype of cancer cells.
PKM2 Signaling Pathway
The activation of PKM2 by this compound has significant downstream effects on cellular metabolism.
Caption: Effect of this compound on the PKM2 signaling pathway.
Experimental Protocols
General Synthesis Protocol for Thieno[3,2-b]pyrrole[3,2-d]pyridazinones
The synthesis of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold, to which this compound belongs, generally follows a multi-step sequence. A representative procedure is outlined below, based on published methods.[4][5]
Step 1: Synthesis of the Thienopyrrole Core A substituted 2-aminothiophene-3-carbonitrile (B183302) is reacted with an appropriate reagent, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a suitable solvent (e.g., DMF). The reaction mixture is heated to afford the corresponding ethyl 5-amino-4-cyanothieno[2,3-b]pyrrole-2-carboxylate derivative.
Step 2: Formation of the Pyridazinone Ring The thienopyrrole intermediate is then treated with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol (B145695) and heated under reflux. This cyclization reaction forms the pyridazinone ring, yielding the core scaffold.
Step 3: Functionalization Further modifications, such as N-alkylation or substitution on the thiophene or pyrrole (B145914) rings, can be carried out to introduce the specific side chains present in this compound. For this compound, this would involve the introduction of the (3-methoxyphenyl)methyl group and the methylsulfinyl group.
PKM2 Activation Assay
The potency of this compound as a PKM2 activator was determined using a biochemical assay that measures the enzymatic activity of PKM2. A common method is a coupled enzyme assay.
Principle: The activity of pyruvate kinase is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Reagents:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
This compound or other test compounds
Procedure:
-
A reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH is prepared.
-
The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of the PKM2 enzyme.
-
The decrease in absorbance at 340 nm is monitored over time.
-
The rate of the reaction is calculated and plotted against the concentration of the test compound to determine the AC50 (the concentration at which the compound elicits half-maximal activation).
Conclusion
This compound is a valuable chemical probe for studying the role of PKM2 in cancer metabolism and for exploring the therapeutic potential of PKM2 activation. Its discovery through a rigorous high-throughput screening campaign and its well-characterized potency and selectivity make it an important tool for the scientific community. This technical guide provides a centralized resource of key information and protocols to facilitate further research and drug development efforts targeting PKM2.
References
- 1. Identification of activators for the M2 isoform of human pyruvate kinase Version 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of activators for the M2 isoform of human pyruvate kinase Version 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ML 202 | CAS 1221186-52-2 | this compound | Tocris Bioscience [tocris.com]
- 7. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide to ML202: A Potent and Selective Pyruvate Kinase M2 (PKM2) Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML202 is a potent and highly selective small-molecule allosteric activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2). As PKM2 is a critical regulator of cancer cell metabolism and is overexpressed in numerous tumor types, this compound has emerged as a valuable research tool and a potential starting point for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate its use in research and drug discovery settings.
Chemical Structure and Properties
This compound, with the chemical name 4,6-Dihydro-6-[(3-methoxyphenyl)methyl]-4-methyl-2-(methylsulfinyl)-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one, is a novel heterocyclic compound. Its identity and fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-(3-methoxybenzyl)-4-methyl-2-(methylsulfinyl)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one | [1] |
| CAS Number | 1221186-52-2 | [1] |
| PubChem CID | 44246498 | [2] |
| Molecular Formula | C18H17N3O3S2 | [1] |
| Molecular Weight | 387.48 g/mol | [1] |
| SMILES | O=C1C2=C(C3=C(N2C)C=C(S(C)=O)S3)C=NN1CC4=CC(OC)=CC=C4 | [3] |
| InChI Key | MORBXZMIXGYQDB-UHFFFAOYSA-N | [1] |
Table 1: Chemical Identifiers and Properties of this compound
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in experimental settings and for any future drug development efforts.
| Property | Value | Experimental Conditions/Notes | Source |
| Solubility | Soluble to 100 mM in DMSO. | Can be prepared in corn oil (10% DMSO) for in vivo studies. | [1][4] |
| A stock solution can be made in DMSO. | For in vivo use, further dilution into aqueous solutions is possible. | [1] | |
| Storage | Store at +4°C as a solid. | Stock solutions can be stored at -20°C for one month or -80°C for six months. | [4][5] |
Table 2: Physicochemical Properties of this compound
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective activator of the tumor-specific M2 isoform of human pyruvate kinase (PKM2).[2] Its pharmacological activity is characterized by a high affinity for PKM2 and selectivity over other pyruvate kinase isoforms.
| Parameter | Value | Description | Source |
| IC50 | 73 nM | Concentration for 50% activation of hPK-M2. | [2] |
| Selectivity | Inactive against PKM1, PKL, and PKR isoforms. | Demonstrates high specificity for the M2 isoform. | [2] |
Table 3: Pharmacological Activity of this compound
Mechanism of Action
In cancer cells, PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. The dimeric form is predominant in tumor cells and leads to a bottleneck in glycolysis, causing the accumulation of upstream glycolytic intermediates that are then shunted into anabolic pathways to support cell proliferation.[4][6]
This compound acts as an allosteric activator by binding to a site at the subunit interface of PKM2, which is distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[7][8] This binding promotes and stabilizes the active tetrameric conformation of PKM2.[7] By forcing PKM2 into its active state, this compound restores the normal glycolytic flow, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate. This reversal of the Warburg effect is hypothesized to deprive cancer cells of the necessary building blocks for growth and proliferation.[8]
Signaling Pathways and Biological Effects
The activation of PKM2 by this compound has significant downstream effects on cellular signaling and metabolism, primarily impacting cancer cell proliferation and survival.
PKM2 Upregulation and Regulation in Cancer
The expression of PKM2 is upregulated in many cancers, a process driven by oncogenes such as c-Myc and hypoxia-inducible factor-1α (HIF-1α).[1][4] These transcription factors promote the alternative splicing of the PKM gene to favor the M2 isoform over the M1 isoform.[4] The activity of PKM2 is also regulated by post-translational modifications and allosteric effectors.[4] For instance, phosphorylation of PKM2 at tyrosine 105 (Y105) by oncogenic tyrosine kinases leads to the release of FBP and a shift towards the inactive dimeric form.[9]
Downstream Effects of this compound-Mediated PKM2 Activation
By locking PKM2 in its active tetrameric state, this compound counteracts the metabolic reprogramming observed in cancer cells. This leads to several downstream consequences:
-
Inhibition of Anabolic Pathways: Increased glycolytic flux reduces the availability of intermediates for pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and serine synthesis, which are crucial for nucleotide, amino acid, and lipid biosynthesis.[6]
-
Modulation of Gene Transcription: Nuclear PKM2 can act as a transcriptional co-activator for HIF-1α and β-catenin, promoting the expression of genes involved in metabolism and cell proliferation.[1] By promoting the cytosolic tetrameric form, this compound may reduce the nuclear translocation of dimeric PKM2, thereby inhibiting the transcription of these target genes.
-
Suppression of Tumor Growth: The overall effect of this compound-mediated PKM2 activation is the suppression of cancer cell proliferation and tumor growth in preclinical models.[8]
Experimental Protocols
Chemical Synthesis of this compound
Note: A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. The following is a generalized synthetic approach based on the synthesis of similar pyridazinone derivatives.
The synthesis of the pyridazinone core of this compound likely involves a multi-step process. A plausible route could begin with the Friedel-Crafts acylation of a suitable substituted aromatic compound with an anhydride, such as succinic anhydride. The resulting keto-acid can then undergo cyclization with hydrazine (B178648) hydrate (B1144303) to form the dihydropyridazinone ring.[10] Subsequent modifications, including N-alkylation with a methoxybenzyl halide and oxidation of a thioether to a sulfoxide, would be necessary to arrive at the final structure of this compound.
In Vitro PKM2 Activation Assay
The activity of this compound as a PKM2 activator can be assessed using a variety of in vitro assays. A common method is the lactate (B86563) dehydrogenase (LDH)-coupled enzyme assay. This assay measures the rate of NADH consumption, which is proportional to the rate of pyruvate production by PKM2.
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Lactate dehydrogenase (LDH)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add this compound or vehicle control (DMSO) to the wells of the microplate.
-
Initiate the reaction by adding the recombinant PKM2 enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.
-
Determine the AC50 (concentration required for 50% of maximal activation) by plotting the reaction rate as a function of the this compound concentration and fitting the data to a suitable dose-response curve.
Conclusion
This compound is a valuable chemical probe for studying the role of PKM2 in cancer biology and for exploring the therapeutic potential of PKM2 activation. Its high potency and selectivity make it a superior tool for dissecting the complex metabolic and signaling pathways regulated by this key enzyme. This technical guide provides a solid foundation of its chemical and pharmacological properties, along with essential experimental protocols, to aid researchers in their investigations into this promising anti-cancer strategy. Further research into the synthesis and in vivo pharmacology of this compound and its analogs will be critical for advancing this therapeutic concept towards clinical application.
References
- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 3. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKM2, cancer metabolism, and the road ahead | EMBO Reports [link.springer.com]
- 10. researchgate.net [researchgate.net]
The Biological Activity of ML202 on PKM2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of ML202, a potent and selective small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2). This document details the mechanism of action of this compound, its quantitative effects on PKM2 and cellular metabolism, comprehensive experimental protocols for studying its activity, and its impact on key signaling pathways.
Introduction to PKM2 and its Role in Disease
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] Unlike other isoforms of pyruvate kinase, PKM2 can exist in two interchangeable states: a highly active tetramer and a less active dimer.[2] In many cancer cells, PKM2 is predominantly in its dimeric form, which contributes to the Warburg effect—a metabolic shift towards aerobic glycolysis even in the presence of oxygen.[3] This metabolic reprogramming allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, supporting rapid cell proliferation.[4] The dimeric form of PKM2 can also translocate to the nucleus and act as a transcriptional co-activator for key oncogenic signaling pathways involving HIF-1α, β-catenin, and STAT3.[5][6][7]
This compound: A Specific Activator of PKM2
This compound is a highly specific allosteric activator of human PKM2 (hPK-M2).[8] It potently promotes the formation of the active tetrameric state of PKM2, thereby reversing the Warburg effect and inhibiting cancer cell proliferation.[4]
Mechanism of Action
This compound binds to a specific pocket at the interface of the PKM2 dimers, stabilizing the active tetrameric conformation.[9] This allosteric activation is similar to the action of the endogenous activator fructose-1,6-bisphosphate (FBP). By locking PKM2 in its active state, this compound increases the enzyme's affinity for its substrate, PEP, and enhances the overall rate of glycolysis. This leads to a decrease in the pool of glycolytic intermediates available for anabolic processes.[9]
Quantitative Data on this compound and Other PKM2 Activators
The following table summarizes the key quantitative data for this compound and other notable PKM2 activators.
| Compound | Target | Assay Type | Potency (AC50/IC50) | Cell Line | Reference |
| This compound | PKM2 | Biochemical | IC50 = 73 nM | - | [10][11] |
| ML265 | PKM2 | Biochemical | AC50 = 92 nM | - | [12] |
| DASA-58 | PKM2 | Biochemical | - | - | [12] |
| TEPP-46 | PKM2 | Biochemical | - | - | [12] |
| Compound 9 | PKM2 | Biochemical | AC50 = 17 nM | - | [1] |
| Compound 9 | PKM2 | Cellular | AC50 = 45 nM | A549 | [1] |
Impact on Cellular Metabolism
Activation of PKM2 by this compound is expected to reprogram cellular metabolism. The primary anticipated effect is a reduction in lactate (B86563) production as the flux of pyruvate is directed towards the tricarboxylic acid (TCA) cycle for oxidative phosphorylation rather than fermentation to lactate.
| Compound | Effect on Lactate | Cell Line | Reference |
| DASA | Decreased Lactate Production | H1299 | [13] |
| DASA-58 / TEPP-46 | Increased Extracellular Lactate | Breast Cancer Cell Lines | [8] |
Note: The conflicting data on lactate production may be due to differences in cell types, experimental conditions, or the complexity of metabolic reprogramming.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the biological activity of this compound on PKM2.
Biochemical Assay for PKM2 Activation
This protocol measures the ability of this compound to directly activate recombinant PKM2 enzyme activity. A common method is the lactate dehydrogenase (LDH)-coupled enzyme assay.
Materials:
-
Recombinant human PKM2
-
This compound
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add recombinant PKM2 to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the rate of pyruvate formation by PKM2.
-
Calculate the AC50 value of this compound by plotting the enzyme activity against the log of the compound concentration.
Cellular Assay for PKM2 Activity
This protocol assesses the effect of this compound on PKM2 activity within a cellular context.
Materials:
-
Cancer cell line expressing PKM2 (e.g., A549)
-
This compound
-
Cell lysis buffer
-
Reagents for PKM2 activity assay (as described in 5.1)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS to remove the compound.
-
Lyse the cells and collect the cell lysate.
-
Measure the protein concentration of the lysates.
-
Perform the PKM2 activity assay on the cell lysates as described in 5.1, normalizing the activity to the protein concentration.
Subcellular Fractionation for PKM2 Localization
This protocol is used to determine the effect of this compound on the nuclear translocation of PKM2.
Materials:
-
Treated and untreated cells
-
Subcellular fractionation buffer kit (commercially available or prepared in-house)
-
Protease and phosphatase inhibitors
-
Centrifuge
Procedure:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Lyse the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.
-
Centrifuge the lysate at a low speed to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasmic fraction.
-
Wash the nuclear pellet.
-
Lyse the nuclear pellet using a nuclear extraction buffer.
-
Analyze the cytoplasmic and nuclear fractions by Western blot for PKM2.
Western Blot for STAT3 Phosphorylation
This protocol is used to assess the impact of this compound on the activation of the STAT3 signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-STAT3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total STAT3 for normalization.[1]
HIF-1α and β-catenin Reporter Assays
These assays measure the transcriptional activity of HIF-1α and β-catenin in response to this compound treatment.
Materials:
-
Cells co-transfected with a reporter plasmid (containing HIF-1α or β-catenin response elements driving a luciferase gene) and a control plasmid (e.g., Renilla luciferase).
-
This compound
-
Luciferase assay reagent
Procedure:
-
Treat the transfected cells with this compound.
-
Lyse the cells and measure the firefly and Renilla luciferase activities.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.
Signaling Pathways Modulated by this compound
By promoting the tetrameric form of PKM2, this compound is expected to decrease the pool of dimeric PKM2 available for nuclear translocation. This has significant implications for the regulation of gene transcription.
This compound-Mediated Regulation of PKM2 and Downstream Signaling
Caption: this compound promotes the active tetrameric form of PKM2, reducing nuclear translocation of the dimeric form and its co-activation of oncogenic transcription factors.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to characterize the biological activity of this compound on PKM2, from in vitro validation to in vivo efficacy studies.
Conclusion
This compound is a valuable research tool for investigating the role of PKM2 in health and disease. Its high potency and selectivity make it a suitable probe for dissecting the metabolic and non-metabolic functions of PKM2. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target PKM2-dependent pathologies. Further investigation into the nuanced effects of this compound on various signaling pathways and its efficacy in diverse cancer models will be crucial for its potential translation into a therapeutic agent.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate kinase M2 regulates Hif-1α activity and IL-1β induction and is a critical determinant of the warburg effect in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activation maintains mitochondrial metabolism by regulating the interaction between HIF-1α and PGC-1α in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKM2, STAT3 and HIF-1α: The Warburg’s vicious circle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyruvate Kinase M2 is a PHD3-stimulated Coactivator for Hypoxia-Inducible Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear PKM2 regulates β-catenin transactivation upon EGFR activation - PMC [pmc.ncbi.nlm.nih.gov]
understanding the role of ML202 in cellular metabolism
An In-depth Technical Guide on the Role of ML202 in Cellular Metabolism
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) cation channels. These channels are key components in various cellular signaling cascades, particularly those initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. Emerging evidence indicates that TRPC4 and TRPC5 channels play significant roles in regulating systemic metabolic homeostasis, including processes like insulin (B600854) secretion and lipid metabolism. Consequently, this compound and its analogs, such as ML204, have become critical tools for elucidating the physiological and pathophysiological functions of these channels in metabolic diseases. This guide provides a comprehensive overview of the mechanism of action of this compound, its demonstrated effects on cellular and systemic metabolism, detailed experimental protocols for its characterization, and a summary of key quantitative data.
Introduction to this compound and TRPC Channels
Transient Receptor Potential (TRP) channels are a diverse family of non-selective cation channels that act as cellular sensors for a wide array of physical and chemical stimuli.[1] The canonical, or classical, subfamily (TRPC) consists of seven members (TRPC1-7). TRPC4 and TRPC5 are notable for their activation downstream of phospholipase C (PLC) signaling pathways.[2][3] They can form homomeric or heteromeric channels, including with TRPC1, creating a diversity of channel properties.[4][5]
This compound (also reported as ML204 in several key studies) was identified through high-throughput screening as a novel and potent inhibitor of TRPC4 channels.[3][6] Its selectivity and mechanism of action make it an invaluable pharmacological probe for investigating the roles of TRPC4 and TRPC5 in cellular processes, including the complex network of cellular metabolism.
Mechanism of Action of this compound
This compound exerts its effects by directly blocking the ion-conducting pore of TRPC4 and TRPC5 channels.[6] This inhibition prevents the influx of cations, primarily Ca²⁺ and Na⁺, which is the critical downstream event following channel activation.
The activation of TRPC4/5 channels is intricately linked to the stimulation of GPCRs that couple to either Gαq/11 or Gαi/o proteins.[2][5]
-
Gαq/11 Pathway: Activation of Gαq/11-coupled receptors stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While DAG is a primary activator for other TRPC channels, the activation of TRPC4/5 is more complex and can be influenced directly by G-protein subunits.[2][7]
-
Gαi/o Pathway: TRPC4/5 channels can be directly activated by Gαi/o subunits, a pathway leveraged in many screening assays.[5][7] For instance, stimulation of the μ-opioid receptor (a Gi/o-coupled receptor) is a common method to induce TRPC4 channel opening in experimental systems.[3]
This compound has been shown to block TRPC4 channels regardless of the activation method, including direct G-protein activation via intracellular GTPγS, indicating a direct effect on the channel itself rather than interference with the upstream signaling components.[6]
Role of this compound in Cellular and Systemic Metabolism
While direct studies on this compound's effect on intracellular metabolic pathways like glycolysis are limited, research using this compound/ML204 as a TRPC4/5 blocker has revealed a crucial role for these channels in systemic energy balance.
Glucose Homeostasis and Insulin Secretion
TRPC channels are involved in regulating insulin secretion from pancreatic β-cells by modulating membrane depolarization and subsequent calcium influx.[1] Specifically, TRPC4 activation has been shown to modulate insulin secretion by triggering Ca²⁺ influx in these cells.[4]
A key study investigated the effects of the TRPC4/TRPC5 blocker ML204 in mice fed a high-sucrose (HS) diet. The findings demonstrated that blocking these channels under conditions of metabolic stress exacerbates metabolic imbalances.[4]
-
Hyperglycemia: In HS-fed mice, treatment with ML204 worsened hyperglycemia and impaired glucose tolerance.[4]
-
Insulin Action: This suggests that TRPC4/TRPC5 channels may play a protective role against the metabolic disturbances caused by excessive sugar intake, potentially by facilitating appropriate insulin action or secretion.[4]
Lipid Metabolism and Adipose Tissue
TRPC channels are also implicated in lipid metabolism and adipocyte function. Disruption of TRPC1/TRPC5 signaling has been shown to increase the generation of adiponectin, an important hormone in regulating glucose levels and fatty acid breakdown.[4]
The study on HS-fed mice revealed significant effects of ML204 on lipid accumulation:
-
Hepatic Steatosis (Fatty Liver): ML204 treatment increased hepatic steatosis in both normal and HS-fed mice.[4]
-
Adipose Tissue: The blocker promoted an increase in the number and diameter of adipose tissue cells.[4] In HS-fed mice, ML204 also exacerbated fat tissue deposition.[4]
These results indicate that TRPC4/TRPC5 channel activity is protective against diet-induced fat accumulation in the liver and adipose tissue.[4]
Metabolism-Associated Inflammation
Metabolic diseases are often associated with a state of chronic, low-grade inflammation. ML204 has been shown to modulate inflammatory responses, although its effects can vary depending on the model.[4] In the context of a high-sucrose diet, ML204 treatment exacerbated the levels of the pro-inflammatory cytokine TNFα in the adipose tissue and liver of mice.[4] This highlights a link between TRPC4/TRPC5 channel function, metabolic balance, and inflammation.
Quantitative Data
The potency and selectivity of this compound/ML204 have been characterized across various assays.
Table 1: Inhibitory Potency of this compound/ML204 against TRPC Channels
| Compound | Target Channel | Assay Type | Activation Method | IC₅₀ Value | Reference |
|---|---|---|---|---|---|
| ML204 | TRPC4β | Fluorescent Ca²⁺ Influx | μ-opioid receptor (DAMGO) | 0.96 ± 0.26 μM | [3][6] |
| ML204 | TRPC4 | Electrophysiology (QPatch) | μ-opioid receptor (DAMGO) | 2.6 μM | [3] |
| ML204 | TRPC4 | Electrophysiology (Manual) | μ-opioid receptor (DAMGO) | 2.9 μM | [3] |
| ML204 | TRPC6 | Fluorescent Ca²⁺ Influx | Muscarinic Receptor | ~18 μM (>19-fold selectivity) | [3][6] |
| ML204 | TRPC5 | - | - | ~8.6 μM (~9-fold selectivity) | [3] |
| ML204 | TRPC4/C5 | Antagonist Activity | ZIKV Infection Model | 58.0 ± 4.5 μM |[8] |
Table 2: Summary of In-Vivo Metabolic Effects of ML204 in High-Sucrose (HS) Fed Mice
| Parameter | Effect of ML204 Treatment in HS-Fed Mice | Reference |
|---|---|---|
| Glucose Metabolism | ||
| Blood Glucose | Exacerbated hyperglycemia | [4] |
| Glucose Tolerance | Impaired | [4] |
| Lipid Metabolism | ||
| Hepatic Steatosis | Increased | [4][9] |
| Fat Tissue Deposition | Increased | [4][9] |
| Adipose Cell Diameter | Increased | [4][9] |
| Inflammation | ||
| Adipose & Liver TNFα | Increased | [4] |
| Body Mass |
| Body Weight / BMI | No significant change |[4] |
Key Experimental Protocols
The characterization of this compound and its effects on TRPC channels relies on two primary methodologies: fluorescent-based calcium imaging and patch-clamp electrophysiology.
Fluorescent Calcium Influx Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of channel activity.
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on GPCR-activated TRPC4 channels.
Methodology:
-
Cell Culture: HEK293 cells stably co-expressing human TRPC4 and a relevant GPCR (e.g., the μ-opioid receptor) are seeded into 96- or 384-well plates.[3]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can enter the cell and is cleaved by intracellular esterases into its active, calcium-binding form.[3]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO).
-
Assay Reading: The plate is placed in a fluorescent imaging plate reader (e.g., FDSS). Baseline fluorescence is recorded.
-
Channel Activation: An agonist for the co-expressed GPCR (e.g., 300 nM DAMGO for the μ-opioid receptor) is added to activate the G-protein signaling cascade and open the TRPC4 channels.[3]
-
Data Analysis: The resulting increase in fluorescence due to Ca²⁺ influx is measured. The inhibitory effect of this compound is calculated by comparing the fluorescence signal in treated wells to control wells. An IC₅₀ curve is generated by plotting the percent inhibition against the log concentration of this compound.[3]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the channels in the plasma membrane of a single cell, offering high resolution for studying channel inhibition.
Objective: To confirm direct channel block by this compound and determine its IC₅₀.
Methodology:
-
Cell Preparation: A single TRPC4-expressing cell is selected for recording.
-
Configuration: A whole-cell patch-clamp configuration is established. The cell is held at a constant membrane potential, typically -60 mV.[7]
-
Baseline Current: A voltage protocol (e.g., a ramp from -100 mV to +100 mV) is applied to measure the baseline currents.
-
Channel Activation: TRPC4 channels are activated. This can be achieved by:
-
Inhibitor Application: Once a stable TRPC4 current is achieved, this compound is perfused at the desired concentration.
-
Data Analysis: The reduction in the amplitude of the inward and outward currents in the presence of this compound is measured. A dose-response curve is constructed by applying multiple concentrations to determine the IC₅₀.[3] A washout step is often included to confirm the reversibility of the block.[3]
Conclusion and Future Directions
This compound is a well-characterized, selective inhibitor of TRPC4 and TRPC5 channels. Its utility as a chemical probe has been instrumental in uncovering the role of these channels in systemic metabolic regulation. Studies using this compound/ML204 have demonstrated that TRPC4/TRPC5 activity is protective against metabolic imbalances induced by high-sugar diets, playing a role in regulating glucose homeostasis, preventing excessive lipid accumulation, and modulating associated inflammation.[4]
Future research should aim to dissect the specific intracellular metabolic pathways that are modulated by TRPC4/TRPC5-mediated calcium signaling. Investigating the direct effects of this compound on mitochondrial function, glycolytic flux, and lipid synthesis within metabolically active cells like hepatocytes, adipocytes, and pancreatic β-cells will provide a more complete picture of its role in cellular metabolism. Such studies will be crucial for evaluating the therapeutic potential of targeting TRPC4/TRPC5 channels for the treatment of metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease.
References
- 1. Role of TRP Channels in Metabolism-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of Diacylglycerol-Sensitive TRPC4/5 Channels [mdpi.com]
- 3. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of the Effect of the TRPC4/TRPC5 Blocker, ML204, in Sucrose-Induced Metabolic Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro and in vivo inhibition of the host TRPC4 channel attenuates Zika virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Preliminary Effects of a Novel Class of GIRK Channel Modulators
A note on nomenclature: Publicly available scientific literature does not contain specific data for a compound designated "ML202." However, extensive research has been published on a closely related chemical scaffold that includes the G-protein-coupled inwardly rectifying potassium (GIRK) channel activator ML297 and the inhibitor VU0468554 . This guide focuses on the preliminary studies of these compounds to provide insights into the effects of this important modulator class.
G-protein-gated inwardly rectifying potassium (GIRK) channels are crucial mediators of inhibitory neurotransmission in the brain and heart.[1][2] They are activated by Gβγ subunits dissociated from Gi/o-coupled G-protein-coupled receptors (GPCRs), leading to cell hyperpolarization and a decrease in excitability.[1][2] The development of selective modulators for these channels is of significant interest for therapeutic applications in conditions such as epilepsy, anxiety, and cardiac arrhythmias.[3][4]
Quantitative Data Summary
The following tables summarize the potency of the GIRK channel activator ML297 and the inhibitor VU0468554 on various GIRK channel subunit combinations. Potency is expressed as the half-maximal effective concentration (EC50) for activators and the half-maximal inhibitory concentration (IC50) for inhibitors.
Table 1: Potency of GIRK Channel Activator ML297
| Compound | Target Channel | EC50 (nM) | Assay Type |
| ML297 | GIRK1/2 | 160 | Thallium Flux |
| ML297 | GIRK1/2 | 233 ± 38 | Whole-Cell Electrophysiology |
| ML297 | GIRK1/4 | 887 | Thallium Flux |
| ML297 | GIRK1/3 | 914 | Thallium Flux |
Data sourced from references[3][5].
Table 2: Potency of GIRK Channel Inhibitor VU0468554
| Compound | Target Channel | IC50 (µM) | Assay Type |
| VU0468554 | GIRK1/GIRK4 | 0.85 | Thallium Flux |
| VU0468554 | GIRK1/GIRK2 | 2.6 | Thallium Flux |
Data sourced from reference[6][7].
Signaling Pathways and Mechanism of Action
GIRK channels are downstream effectors of many Gi/o-coupled GPCRs. The canonical activation pathway involves the direct binding of Gβγ subunits to the channel. However, small molecule modulators like ML297 have been shown to act through a distinct mechanism. ML297 directly activates GIRK1-containing channels in a manner that is independent of Gβγ but still requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[3] VU0468554, derived from the same chemical scaffold as ML297, acts as an inhibitor.[7] It competitively inhibits the activation of GIRK channels by ML297 and displays a non-competitive or uncompetitive inhibition of Gβγ-activated channels.[8][9]
Experimental Protocols
The characterization of GIRK channel modulators such as ML297 and VU0468554 relies on two primary experimental techniques: high-throughput thallium flux assays for initial screening and whole-cell electrophysiology for detailed mechanistic studies.
This fluorescence-based assay is used for screening large compound libraries to identify potential modulators of potassium channels. It uses the flux of thallium ions (Tl+) as a surrogate for potassium ions (K+).[10][11]
-
Principle: Cells expressing the GIRK channel of interest are loaded with a thallium-sensitive fluorescent dye. In the presence of an activator, the channels open, allowing an influx of Tl+ from the extracellular solution. This influx leads to an increase in fluorescence, which is measured by a plate reader. Inhibitors are identified by their ability to block this fluorescence increase.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2 or GIRK1/4) are commonly used.[7]
-
Protocol Outline:
-
Cell Plating: HEK293 cells expressing the target GIRK subunits are plated into 384-well microplates.
-
Dye Loading: The cells are loaded with a thallium-sensitive dye, such as FluxOR™.[12]
-
Compound Incubation: The test compounds (like ML297 or VU0468554) are added to the wells and incubated.
-
Stimulation and Measurement: A stimulus buffer containing Tl+ is added to initiate the flux. The fluorescence intensity is measured over time using a kinetic plate reader. Activators will show an increase in fluorescence, while inhibitors will prevent this increase.
-
This technique provides a direct measure of the ion current flowing through GIRK channels, allowing for a detailed characterization of a compound's effect on channel properties.[13]
-
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the membrane potential and the direct measurement of ion currents.
-
Protocol Outline:
-
Cell Preparation: HEK293 cells expressing the GIRK channels of interest (and often a corresponding GPCR) are grown on coverslips.
-
Recording Setup: Coverslips are placed in a recording chamber on a microscope. The chamber is perfused with an external recording solution.
-
Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular environment.
-
Seal Formation and Whole-Cell Access: A gigaseal is formed between the pipette and the cell membrane, followed by entry into the whole-cell configuration.
-
Data Acquisition: The membrane potential is held at a specific voltage (e.g., -70 mV). A voltage ramp protocol is applied to measure current at different voltages. The compound of interest is applied via the external perfusion system, and the change in current is recorded.
-
-
Solutions:
-
External Solution (in mM): Typically contains physiological concentrations of ions like NaCl and KCl. For example: 130 NaCl, 5.4 KCl, 10 HEPES, 0.8 MgCl2, 10 CaCl2.[13]
-
Internal (Pipette) Solution (in mM): Designed to mimic the intracellular ionic environment. For example: 135 KCl, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, 4 MgATP, 0.1 Na2GTP.[13]
-
References
- 1. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GIRK Channels for the Development of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Characterization of VU0468554, a New Selective Inhibitor of Cardiac G Protein–Gated Inwardly Rectifying K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of VU0468554, a New Selective Inhibitor of Cardiac G Protein-Gated Inwardly Rectifying K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Differential regulation of G protein-gated inwardly rectifying K+ channel kinetics by distinct domains of RGS8 - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of ML202 and Glycolysis: A Technical Guide to Foundational Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding ML202, a potent and selective inhibitor of Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2), and its intricate relationship with cellular glycolysis. This document provides a comprehensive overview of the core mechanisms, quantitative data, detailed experimental protocols, and key signaling pathways, offering a valuable resource for researchers in oncology, metabolism, and drug development.
Core Concepts: ACSS2 Inhibition and its Indirect Impact on Glycolysis
This compound is a small molecule inhibitor that specifically targets ACSS2, an enzyme responsible for converting acetate (B1210297) into acetyl-CoA.[1] This process serves as a crucial alternative carbon source for cellular metabolism, particularly in cancer cells under metabolic stress, such as hypoxia or glucose limitation.[2] While this compound does not directly inhibit glycolytic enzymes, its primary mechanism of action—the blockade of acetate utilization—has profound indirect consequences on cancer cell metabolism, which is often characterized by a heavy reliance on glycolysis (the Warburg effect).[3]
Recent studies have elucidated a direct link between ACSS2 inhibition and the suppression of glycolysis. Inhibition of ACSS2 has been shown to reduce acetate metabolism and subsequently suppress glycolysis by targeting Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway.[4] This metabolic reprogramming triggers a signaling cascade that ultimately impacts cell survival and chemoresistance.[4]
Quantitative Data on ACSS2 Inhibition
Table 1: Biochemical Potency of ACSS2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| Acss2-IN-2 | Human ACSS2 | 25 | In vitro enzymatic assay |
| VY-3-135 | Human ACSS2 | Potent, low nanomolar | In vitro enzymatic assay |
| Unnamed Quinoxaline Compound | Human ACSS2 | 6,800 (lipid incorporation) | Cellular assay (HepG2) |
| Unnamed Quinoxaline Compound | Human ACSS2 | 5,500 (histone acetylation) | Cellular assay (HepG2) |
(Data compiled from multiple sources)
Table 2: Cellular Activity of ACSS2 Inhibitors
| Compound | Cell Line | Condition | Effect |
| Acss2-IN-2 | Cancer Cell Line 'X' | Hypoxia (1% O₂) | 55% reduction in relative cell viability at 10 µM |
| Acss2-IN-2 | Cancer Cell Line 'X' | Hypoxia + Lipid Depletion | 72% reduction in relative cell viability at 10 µM |
| VY-3-135 | BT474 & SKBr3 | Hypoxia and low lipid | Modest growth inhibition |
| Paeonol | Ovarian Cancer Cells | Normoxia | Inhibition of proliferation, migration, invasion, and angiogenesis |
(Data compiled from multiple sources)
Key Signaling Pathways
The inhibition of ACSS2 by this compound initiates a signaling cascade that connects acetate metabolism to glycolysis and autophagy. A key pathway identified involves the nuclear translocation of ACSS2 and the subsequent activation of SIRT1-mediated deacetylation.
Caption: ACSS2 Inhibition, Glycolysis, and Autophagy Signaling Pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of ACSS2 inhibitors and their effects on glycolysis.
In Vitro ACSS2 Enzymatic Assay (TranScreener® AMP²/GMP² Assay)
Objective: To determine the in vitro inhibitory activity of this compound on ACSS2.
Principle: This assay measures the production of AMP, a product of the ACSS2-catalyzed reaction, using a fluorescence polarization (FP) immunoassay.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl₂, 5 mM sodium acetate, 2 mM DTT, and 0.005% Brij35.
-
Enzyme and Inhibitor Preparation: Dilute recombinant human ACSS2 to the desired concentration (e.g., 3 nM) in the reaction buffer. Serially dilute this compound in 100% DMSO.
-
Assay Plate Setup: In a 96-well plate, add the ACSS2 enzyme solution. Add this compound dilutions or DMSO (vehicle control).
-
Reaction Initiation: Add a substrate mixture containing ATP (100 µM) and Coenzyme A (10 µM) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
Detection: Add the TranScreener® AMP²/GMP² Detection Mix, which contains an AMP/GMP antibody and a fluorescent tracer.
-
Equilibration: Incubate for 60-90 minutes to allow the detection reaction to equilibrate.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding and target engagement of this compound to ACSS2 in intact cells.
Principle: Ligand binding to a protein increases its thermal stability. CETSA measures this change in thermal stability to confirm target engagement.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to ~80-90% confluency. Treat cells with this compound at the desired concentration (e.g., 20 µM) or DMSO for 1-2 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells using three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting using a primary antibody specific for ACSS2.
-
Data Analysis: Quantify the band intensities at each temperature for both this compound-treated and vehicle-treated samples. Plot the percentage of soluble ACSS2 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).
¹³C-Acetate Tracing and Metabolite Analysis
Objective: To functionally validate the inhibition of ACSS2 by this compound by measuring the incorporation of labeled acetate into fatty acids.
Protocol:
-
Cell Culture and Treatment: Seed cells and allow them to attach. Pre-treat cells with this compound or vehicle for 1-4 hours.
-
Isotope Labeling: Replace the medium with fresh medium containing the same inhibitor concentration plus ¹³C₂-Sodium Acetate (e.g., 500 µM). Incubate for 8-24 hours under desired conditions (e.g., hypoxia).
-
Metabolite Extraction: Wash cells with ice-cold saline and extract metabolites using an 80:20 methanol:water solution.
-
Sample Preparation: Scrape the cells in the extraction solvent and centrifuge to pellet cell debris. Collect the supernatant and dry it under nitrogen.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze by liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of ¹³C into fatty acids (e.g., palmitate).
-
Data Analysis: Determine the mass isotopologue distribution for the fatty acids of interest. A significant reduction in the abundance of labeled fatty acids in this compound-treated cells compared to the control indicates effective ACSS2 inhibition.
Glycolysis Assessment (Seahorse XF Analyzer)
Objective: To measure the effect of this compound on cellular glycolytic function.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Assay Preparation: Wash the cells and incubate them in a low-buffered Seahorse XF assay medium.
-
Seahorse XF Analysis: Measure the extracellular acidification rate (ECAR), an indicator of lactate production and glycolysis, using a Seahorse XF Analyzer. Sequential injections of glucose, oligomycin (B223565) (an ATP synthase inhibitor to maximize glycolysis), and 2-deoxyglucose (a glycolysis inhibitor) are used to determine key parameters of glycolytic function.
-
Data Analysis: Analyze the ECAR data to determine the effect of this compound on glycolysis, glycolytic capacity, and glycolytic reserve.
Conclusion
This compound, as a specific inhibitor of ACSS2, represents a promising therapeutic strategy for cancers that rely on acetate metabolism for survival, particularly under conditions of metabolic stress. While its primary target is not a glycolytic enzyme, the foundational research clearly demonstrates a significant interplay between ACSS2 inhibition and the regulation of glycolysis. The suppression of glycolysis via HK2 and the induction of autophagy through the ACSS2/SIRT1 signaling axis highlight the multifaceted impact of targeting this alternative carbon pathway. The experimental protocols and quantitative data presented in this guide provide a solid framework for further investigation into the therapeutic potential of this compound and other ACSS2 inhibitors in oncology and metabolic diseases. Future research should focus on elucidating the precise molecular interactions within the ACSS2-glycolysis-autophagy network to identify additional therapeutic targets and optimize treatment strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of ACSS2 triggers glycolysis inhibition and nuclear translocation to activate SIRT1/ATG5/ATG2B deacetylation axis, promoting autophagy and reducing malignancy and chemoresistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Selectivity of ML202 for Pyruvate Kinase M2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the selectivity of the small molecule activator ML202 for the M2 isoform of pyruvate (B1213749) kinase (PKM2). This document outlines the quantitative selectivity data, detailed experimental protocols for assessing compound activity, and the broader context of PKM2 signaling pathways.
Quantitative Selectivity Profile of this compound
This compound has been identified as a highly specific allosteric activator of human pyruvate kinase M2 (hPK-M2). Its selectivity has been profiled against the other human pyruvate kinase isoforms: PKM1, PKR, and PKL. The quantitative data from these selectivity assays are summarized in the table below.
| Target Isoform | This compound Activity (EC50) | Selectivity Profile |
| hPK-M2 | 73 nM | Potent Activator |
| hPK-M1 | Inactive | >100-fold selective over hPK-M1 |
| hPK-R | Inactive | >100-fold selective over hPK-R |
| hPK-L | Inactive | >100-fold selective over hPK-L |
Experimental Protocols for Determining Selectivity
The selectivity of this compound for PKM2 is determined through a series of biochemical assays that measure the enzymatic activity of the different pyruvate kinase isoforms in the presence of the compound. The most common method is a luciferase-based ATP detection assay.
Principle of the Luciferase-Based Pyruvate Kinase Assay
Pyruvate kinase catalyzes the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. The amount of ATP produced is directly proportional to the enzyme's activity. This assay quantifies the ATP generated by coupling its production to a luciferase-luciferin reaction, which produces a luminescent signal. The intensity of the light is measured by a luminometer and is indicative of the pyruvate kinase activity.
Detailed Protocol for Pyruvate Kinase Activation Assay
This protocol outlines the steps for measuring the activation of pyruvate kinase isoforms by this compound.
Materials:
-
Purified recombinant human PKM2, PKM1, PKR, and PKL enzymes
-
This compound stock solution (in DMSO)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Pyruvate Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar luciferase-based ATP detection reagent)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Pyruvate Kinase Assay Buffer.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare solutions of PEP and ADP in the assay buffer at the desired final concentrations (e.g., 200 µM each).
-
Dilute the purified pyruvate kinase isoforms to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a white microplate, add the diluted pyruvate kinase enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Include control wells:
-
"Blank" (no enzyme)
-
"Negative Control" (enzyme and vehicle)
-
"Positive Control" (enzyme with a known activator like Fructose-1,6-bisphosphate, FBP, for PKM2).
-
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.
-
-
Enzymatic Reaction:
-
Initiate the kinase reaction by adding the PEP and ADP mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other measurements.
-
Normalize the data to the "Negative Control" (0% activation) and "Positive Control" (100% activation).
-
Plot the percentage of activation against the log of the this compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.
-
Visualizations
Experimental Workflow for this compound Selectivity Profiling
The following diagram illustrates the typical workflow for identifying and characterizing the selectivity of a PKM2 activator like this compound.
Caption: Workflow for identifying and validating selective PKM2 activators.
Simplified PKM2 Signaling Pathway
This diagram illustrates the central role of PKM2 in cellular metabolism and its regulation by key signaling pathways in cancer.
Caption: Simplified overview of PKM2 regulation and its downstream signaling.
Methodological & Application
Application Notes and Protocols for Small Molecule Modulators in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and experimental protocols for two distinct small molecule modulators for use in cell culture: ML202 , a potent activator of Pyruvate (B1213749) Kinase M2 (PKM2), and ML204 , a selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/C5) ion channels. It is crucial to distinguish between these two compounds as they target different cellular pathways. This compound is a valuable tool for investigating cancer metabolism and the Warburg effect, while ML204 is instrumental in studying calcium signaling and the physiological roles of TRPC4/C5 channels.
Section 1: this compound - Pyruvate Kinase M2 (PKM2) Activator
Application Notes
This compound is a highly specific allosteric activator of the M2 isoform of human pyruvate kinase (PKM2).[1] PKM2 is a key enzyme in glycolysis, and its activity is often downregulated in cancer cells, leading to a metabolic shift known as the Warburg effect, where cells favor aerobic glycolysis.[2][3] This shift allows for the redirection of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation.[4][5]
This compound activates PKM2 by promoting the formation of its highly active tetrameric state, which enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[6][7] This activation can reverse the Warburg effect, shifting cancer cell metabolism back towards oxidative phosphorylation.[8] The use of this compound in cell culture can help elucidate the metabolic vulnerabilities of cancer cells and explore the therapeutic potential of targeting PKM2.[4]
Quantitative Data
| Compound | Target | Action | Cell Line | IC50 / EC50 | Reference |
| This compound | Pyruvate Kinase M2 (PKM2) | Activator | - | EC50 = 270 nM (in vitro biochemical assay) | [1] |
Signaling Pathway
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
-
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
Under sterile conditions, dissolve the this compound powder in the appropriate volume of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
-
2. Cell-Based Assay for PKM2 Activation
-
Objective: To assess the effect of this compound on cancer cell metabolism.
-
Materials:
-
Cancer cell line known to express PKM2 (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Reagents for measuring glucose consumption and lactate production (commercially available kits)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Metabolite Analysis: At the end of the treatment period, collect the cell culture supernatant. Measure the concentration of glucose and lactate in the supernatant using appropriate assay kits according to the manufacturer's instructions.
-
Cell Viability: After collecting the supernatant, assess cell viability in the corresponding wells using a suitable assay.
-
Data Analysis: Normalize the glucose consumption and lactate production to the cell number or protein concentration. Plot the metabolic changes as a function of this compound concentration.
-
Section 2: ML204 - TRPC4/C5 Channel Inhibitor
Application Notes
ML204 is a potent and selective inhibitor of the TRPC4 and TRPC5 ion channels.[9][10] These channels are non-selective cation channels that are permeable to Ca2+ and are involved in a variety of physiological processes, including smooth muscle contraction, neuronal signaling, and vascular function.[9][11] TRPC4 and TRPC5 can be activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases that activate the phospholipase C (PLC) signaling pathway.[12][13]
ML204 has been shown to block TRPC4/C5-mediated Ca2+ influx in response to various stimuli.[9][14] It exhibits good selectivity for TRPC4/C5 over other TRP channels like TRPC6, and has minimal effects on other voltage-gated ion channels.[10][15] This makes ML204 a valuable pharmacological tool to investigate the specific roles of TRPC4 and TRPC5 in cellular function and disease.
Quantitative Data
| Compound | Target | Action | Cell Line | IC50 | Reference |
| ML204 | TRPC4 | Inhibitor | HEK293 (expressing TRPC4β and μ-opioid receptor) | 0.96 µM (DAMGO-stimulated Ca2+ influx) | [9][10] |
| ML204 | TRPC4 | Inhibitor | HEK293 (expressing TRPC4β and M2 muscarinic receptors) | 2.91 µM (ACh-stimulated Ca2+ influx) | [9] |
| ML204 | TRPC4 | Inhibitor | HEK293 | 2.6 µM (electrophysiological assay) | [15] |
| ML204 | TRPC4 | Inhibitor | HEK293 | 2.9 µM (electrophysiological assay with DAMGO) | [15] |
| ML204 | TRPC5 | Inhibitor | - | ~65% inhibition at 10 µM | [9] |
| ML204 | TRPC6 | Inhibitor | HEK293 (expressing TRPC6) | >18 µM (19-fold selectivity vs TRPC4) | [9][10] |
Signaling Pathway
Experimental Protocols
1. Preparation of ML204 Stock Solution
-
Objective: To prepare a concentrated stock solution of ML204 for cell culture experiments.
-
Materials:
-
ML204 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Procedure:
-
Calculate the required mass of ML204 powder for your desired stock concentration (e.g., 10 mM).
-
Under sterile conditions, dissolve the ML204 powder in the appropriate volume of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
2. Calcium Influx Assay using a Fluorescent Indicator
-
Objective: To measure the inhibitory effect of ML204 on TRPC4/C5 channel activity.
-
Materials:
-
HEK293 cells stably or transiently expressing the TRPC4 or TRPC5 channel.
-
Complete cell culture medium.
-
ML204 stock solution.
-
96-well black, clear-bottom cell culture plates.
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
Agonist to activate the TRPC channel (e.g., Carbachol for muscarinic receptors, DAMGO for μ-opioid receptors).
-
Fluorescence plate reader.
-
-
Procedure:
-
Cell Seeding: Seed the TRPC4/C5-expressing HEK293 cells into the 96-well plate to achieve a confluent monolayer on the day of the experiment. Incubate overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Compound Incubation: Wash the cells twice with HBSS to remove excess dye.
-
Prepare working solutions of ML204 at various concentrations in HBSS. Add these solutions or a vehicle control to the respective wells.
-
Incubate for 10-30 minutes at room temperature.
-
Measurement of Calcium Influx: Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Add the agonist to all wells to stimulate TRPC channel activity and immediately start recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response or the area under the curve. Plot the response as a function of ML204 concentration to determine the IC50 value.[16]
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. youtube.com [youtube.com]
- 4. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Pyruvate Kinase M2 in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamics of receptor-operated Ca2+ currents through TRPC channels controlled via the PI(4,5)P2-PLC signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transient Receptor Potential Canonical (TRPC) Channels: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with ML204
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML204 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1] These non-selective cation channels are implicated in a variety of physiological processes, and their dysregulation has been linked to several pathological conditions. As such, ML204 serves as a critical tool for investigating the in vivo roles of TRPC4 and TRPC5 channels in various disease models. These application notes provide detailed protocols and important considerations for the use of ML204 in in vivo research settings.
Mechanism of Action
ML204 functions by directly blocking the ion permeation pathway of TRPC4 and TRPC5 channels.[1] These channels are activated downstream of G-protein coupled receptors (GPCRs) that couple to either Gαq/11 or Gαi/o proteins.[1] Activation of these pathways leads to the opening of TRPC4/5 channels and subsequent cation influx, primarily Ca2+ and Na+, resulting in cellular depolarization and downstream signaling events. By inhibiting this ion influx, ML204 allows for the elucidation of the physiological consequences of TRPC4 and TRPC5 channel activity.
Signaling Pathway
The signaling cascade leading to the activation of TRPC4 and TRPC5 channels is initiated by the binding of an agonist to a relevant GPCR. This triggers a conformational change in the receptor, leading to the activation of associated G-proteins. The activated G-protein subunits, in turn, modulate the activity of TRPC4 and TRPC5 channels, leading to their opening and subsequent physiological responses.
Caption: Signaling pathway of TRPC4/TRPC5 channel activation and inhibition by ML204.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of ML204 on TRPC4 and TRPC5 channels.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (TRPC4β) | 0.96 µM | HEK293 cells, µ-opioid receptor stimulation | [1] |
| IC50 (TRPC4 - Electrophysiology) | 2.6 µM | Whole-cell patch clamp | [1] |
Experimental Protocols
Formulation for In Vivo Administration
For in vivo studies, ML204 can be formulated for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for suspending ML204 is a mixture of DMSO, PEG300, Tween-80, and saline.
Suspension for Oral and Intraperitoneal Injection:
-
Dissolve ML204 in DMSO to create a stock solution (e.g., 25 mg/mL).
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add saline to the desired final volume and mix well.
A typical final formulation might be a 2.5 mg/mL suspended solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
In Vivo Experimental Workflow
The following diagram outlines a general workflow for an in vivo study using ML204.
Caption: General experimental workflow for in vivo studies with ML204.
In Vivo Study in a Mouse Model of Pain
This protocol is adapted from studies investigating the role of TRPC4/5 channels in pain.
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
Experimental Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Group 2: ML204 (e.g., 10 mg/kg, i.p.)
-
Group 3: ML204 (e.g., 30 mg/kg, i.p.)
Procedure:
-
Acclimation: Acclimate mice to the testing environment for at least 3 days before the experiment.
-
Baseline Measurement: Measure baseline nociceptive responses using a standard pain assay (e.g., von Frey test for mechanical allodynia or Hargreaves test for thermal hyperalgesia).
-
Administration: Administer ML204 or vehicle via intraperitoneal injection.
-
Post-treatment Measurement: Assess nociceptive responses at various time points after administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Compare the responses between the vehicle and ML204-treated groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Pharmacokinetics and Toxicology
Limited publicly available data exists for the detailed pharmacokinetics and toxicology of ML204. However, some information suggests that the compound has been evaluated in preclinical models.
Pharmacokinetics: Researchers should perform pharmacokinetic studies in the chosen animal model and for the specific route of administration to determine key parameters such as:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
t1/2: Half-life
-
AUC: Area under the curve
-
Bioavailability
Toxicology: It is crucial to conduct toxicity studies to determine the safety profile of ML204. Key studies include:
-
Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable side effects.
-
Acute and chronic toxicity studies: To evaluate the effects of single and repeated doses.
Important Considerations
-
Solubility and Formulation: ML204 has limited aqueous solubility. Proper formulation is critical for achieving consistent and reliable results in vivo. The recommended vehicle should be prepared fresh for each experiment.
-
Dose Selection: The optimal dose of ML204 will depend on the animal model, the route of administration, and the specific research question. It is recommended to perform a dose-response study to determine the most effective and non-toxic dose.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Selectivity: While ML204 is reported to be selective for TRPC4 and TRPC5 over other TRP channels, it is good practice to consider potential off-target effects, especially at higher concentrations.[1]
Conclusion
ML204 is a valuable pharmacological tool for investigating the in vivo functions of TRPC4 and TRPC5 channels. The protocols and information provided in these application notes are intended to serve as a guide for researchers. It is essential to optimize experimental conditions for each specific study and to adhere to ethical guidelines for animal research. Further investigation into the pharmacokinetics and toxicology of ML204 will enhance its utility and contribute to a better understanding of TRPC4/5 channel biology in health and disease.
References
ML202: Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of ML202, a potent allosteric activator of pyruvate (B1213749) kinase M2 (PKM2), in mouse models. The information is intended to support preclinical research in areas such as oncology and metabolic diseases.
Introduction to this compound
This compound is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a critical role in cancer metabolism.[1] PKM2 is a key regulator of glycolysis and is predominantly expressed in cancer cells and proliferating tissues.[2][3] By activating PKM2, this compound can modulate cellular metabolic pathways, which has been shown to suppress tumor growth in preclinical models.[4] This document outlines protocols for the preparation and administration of this compound for in vivo studies in mice, along with available data on its pharmacokinetics and dosing.
Quantitative Data Summary
While specific in vivo dosage studies for this compound are not extensively published, valuable pharmacokinetic data is available. Furthermore, data from a closely related and structurally similar potent PKM2 activator, TEPP-46 (also known as ML265), provides a strong basis for dose range finding and administration strategies for this compound.
Pharmacokinetics of this compound in Mice
Pharmacokinetic studies in male Balb/c mice have characterized the plasma concentration of this compound over time following different routes of administration.[5] Although the precise dosages used to generate this data are not specified in the available literature, the graphical representation indicates the relative bioavailability and clearance rates.
Table 1: Summary of this compound Pharmacokinetic Profile in Mice [5]
| Administration Route | Peak Plasma Concentration | Time to Peak Concentration | Clearance Rate |
| Intravenous (IV) | Highest | Immediate | Rapid |
| Intraperitoneal (IP) | Moderate | ~ 1 hour | Moderate |
| Oral (PO) | Lowest | ~ 2-4 hours | Slower |
Note: The values in this table are qualitative interpretations of the plasma concentration-time profile graph and are intended for comparative purposes.
Dosage of a Structurally Similar PKM2 Activator (TEPP-46/ML265) in Mice
Studies with the potent PKM2 activator TEPP-46 (ML265) in mouse xenograft models provide valuable guidance for this compound dosage.
Table 2: TEPP-46 (ML265) Dosage in Mice [2][6]
| Administration Route | Dosage Range | Study Context |
| Intravenous (IV) | 1 mg/kg | Pharmacokinetic studies |
| Intraperitoneal (IP) | 10 - 50 mg/kg | Efficacy and pharmacodynamic studies |
| Oral (PO) | 10 mg/kg | Pharmacokinetic studies |
| Intraperitoneal (IP) | 30 mg/kg (every 5 days) | Nonalcoholic steatohepatitis model |
Experimental Protocols
The following protocols are generalized procedures for the preparation and administration of compounds like this compound in mice. It is imperative that all animal procedures are approved by the relevant Institutional Animal Care and Use Committee (IACUC) and are performed by trained personnel.
Formulation of this compound for In Vivo Administration
A common formulation for similar non-polar small molecules for in vivo studies in mice involves a vehicle solution to ensure solubility and bioavailability.
Recommended Vehicle:
A frequently used vehicle for oral and parenteral administration of similar compounds is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline [7]
Preparation Protocol:
-
Calculate the required amount of this compound based on the desired dose and the average weight of the mice.
-
Dissolve the calculated amount of this compound in DMSO first.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline to reach the final volume and mix well.
-
The solution should be prepared fresh daily.
For oral administration, this compound can also be suspended in corn oil.[2]
Administration Routes
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.
Oral gavage ensures a precise dosage is delivered directly to the stomach.
Protocol:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Select an appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse).
-
Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the this compound formulation.
-
Monitor the animal for any signs of distress after the procedure.[8]
IP injection allows for rapid absorption into the systemic circulation.
Protocol:
-
Weigh the mouse to determine the correct injection volume (typically up to 10 mL/kg).[9]
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).[9]
-
Restrain the mouse to expose the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Inject the this compound solution.
-
Withdraw the needle and monitor the animal.
IV injection provides immediate and 100% bioavailability. The lateral tail vein is the most common site for IV injections in mice.
Protocol:
-
Warm the mouse's tail to dilate the veins.
-
Place the mouse in a restraining device.
-
Use a sterile syringe with a small gauge needle (e.g., 27-30 gauge).
-
Insert the needle into the lateral tail vein.
-
Slowly inject the this compound solution.
-
Apply gentle pressure to the injection site after withdrawing the needle.
Mandatory Visualizations
PKM2 Signaling Pathway
The following diagram illustrates the central role of PKM2 in cellular metabolism and how activators like this compound can influence its function.
Caption: PKM2 signaling and the effect of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Workflow for a mouse xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of activators for the M2 isoform of human pyruvate kinase Version 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preparing ML202 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML202 is a potent and selective activator of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cellular metabolism.[1][2] PKM2 plays a crucial role in the Warburg effect, a metabolic phenotype characterized by increased glycolysis even in the presence of oxygen, which is a hallmark of many cancer cells. By activating PKM2, this compound can modulate cellular metabolic pathways, making it a valuable tool for research in oncology and metabolic diseases. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a research setting.
Data Presentation
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Chemical Name | 4,6-Dihydro-6-[(3-methoxyphenyl)methyl]-4-methyl-2-(methylsulfinyl)-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one |
| Molecular Formula | C₁₈H₁₇N₃O₃S₂ |
| Molecular Weight | 387.5 g/mol |
| Purity | ≥98% (HPLC) |
| Biological Activity | Potent activator of pyruvate kinase M2 (PKM2) |
| IC₅₀ | 73 nM for PKM2 activation |
| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO) |
| Storage Conditions | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, sterile DMSO to ensure the stability of the compound and the sterility of the stock solution for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.875 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) of this compound = 387.5 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * MW * V = 0.01 mol/L * 387.5 g/mol * 0.001 L = 0.003875 g = 3.875 mg
-
-
-
Dissolve in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Determination of Optimal Working Concentration using a Cell-Based Assay
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. A dose-response experiment is essential to determine the effective concentration range for your experimental system.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium appropriate for your cell line
-
96-well cell culture plates
-
Cells of interest
-
Cell viability assay reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in cell culture medium. It is common to perform a 1:2 or 1:3 serial dilution to cover a broad concentration range (e.g., from 100 µM down to low nM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).
Mandatory Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
Caption: this compound activates PKM2, promoting its metabolic role and reducing its nuclear functions.
References
Application of ML204 (Potential Target of Inquiry: ML202) in Cancer Cell Line Studies
A Note on the Compound Name: Initial searches for "ML202" did not yield a specific small molecule inhibitor used in cancer research. However, "ML204" is a well-documented inhibitor of the transient receptor potential canonical 4 and 5 (TRPC4 and TRPC5) channels and is frequently studied in the context of cancer. It is highly probable that "this compound" was a typographical error. This document will focus on the application of ML204. For clarity, we will also briefly mention other possibilities for "this compound" at the end of this document.
Application Notes
Introduction
ML204 is a potent and selective small-molecule inhibitor of TRPC4 and TRPC5 channels.[1][2] These channels are non-selective cation channels that have been implicated in various physiological and pathological processes, including cancer progression. In the context of oncology research, ML204 serves as a critical tool to investigate the roles of TRPC4 and TRPC5 in tumor cell proliferation, survival, and drug resistance.
Mechanism of Action
ML204 exerts its effects by directly inhibiting the activity of TRPC4 and TRPC5 ion channels.[1][3] In cancer cells, the activation of these channels can lead to an influx of cations, particularly Ca2+ and Na+, which can trigger downstream signaling pathways involved in cell growth and survival.[3] One of the key applications of ML204 is in blocking the effects of TRPC4/C5 activators, such as the natural product englerin A. Englerin A has been shown to be a potent and selective activator of TRPC4 and TRPC5 channels, leading to cytotoxicity in certain cancer cell lines, particularly renal cell carcinoma.[3] ML204 can effectively block this englerin A-induced cytotoxicity, confirming that the effect is mediated through TRPC4/C5 channels.[1][3]
The signaling pathways involving TRPC4 and TRPC5 in cancer are complex and can influence processes such as angiogenesis and the expression of drug resistance transporters.[4]
Signaling Pathway of TRPC4/C5 Inhibition by ML204
Caption: ML204 inhibits TRPC4/TRPC5 channels, blocking ion influx and downstream signaling.
Quantitative Data
| Compound | Target | Effect | Cell Line | Observed Concentration/IC50 | Reference |
| ML204 | TRPC4/TRPC5 | Inhibition of englerin A-induced growth inhibition | A-673 (Ewing's sarcoma) | 50 µM partially rescued cells from 50 nM englerin A | [1] |
| Englerin A | TRPC4/TRPC5 | Growth inhibition | Renal cancer cell lines | IC50 values in the low nanomolar range (e.g., 53.25 nM for A-498, 140.3 nM for UO-31) | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of ML204 on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of ML204 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
ML204
-
Englerin A (optional, as a TRPC4/C5 activator)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ML204 in culture medium. If investigating the inhibitory effect, also prepare solutions of englerin A.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ML204, with or without a fixed concentration of englerin A. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Experimental Workflow: Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if ML204 induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
ML204
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of ML204 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
Experimental Workflow: Apoptosis Assay
Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This protocol is for analyzing changes in protein expression in cancer cells treated with ML204.
Materials:
-
Cancer cell line of interest
-
ML204
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against apoptosis or proliferation markers)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with ML204 as required. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL reagent and visualize the protein bands using an imaging system.
Other Potential Interpretations of "this compound"
-
mel-202: This is a human uveal melanoma cell line. It is used in cancer research to study the biology of this specific type of eye cancer and to test potential therapies.
-
LL-202: This is a newly synthesized flavonoid that has shown anticancer effects against human breast cancer cells by inducing apoptosis and G2/M phase arrest.
Should your research be focused on either the mel-202 cell line or the flavonoid LL-202, different application notes and protocols would be required. However, based on the common nomenclature of small molecule inhibitors, ML204 is the most likely intended subject of the query.
References
- 1. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
ML204: A Versatile Tool for Investigating TRPC4/TRPC5-Mediated Metabolic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ML204 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 4 and 5 channels.[1][2][3][4] These non-selective cation channels are implicated in a variety of physiological processes, and emerging evidence suggests their significant role in the regulation of metabolic homeostasis. These application notes provide a comprehensive overview of ML204 as a tool for metabolic pathway analysis, detailing its observed effects and providing protocols for its use in both in vivo and in vitro experimental settings.
Mechanism of Action
ML204 acts as an antagonist of TRPC4 and TRPC5 channels, blocking the influx of cations, including Ca2+, into the cell.[1][2] The activation of TRPC4 and TRPC5 is often linked to G-protein coupled receptor (GPCR) signaling and phospholipase C (PLC) activation.[5][6] By inhibiting these channels, ML204 allows researchers to probe the downstream consequences of TRPC4/TRPC5 blockade on various cellular and systemic metabolic pathways.
Data Presentation: Quantitative Effects of ML204
The following tables summarize the reported quantitative effects of ML204 in a mouse model of sucrose-induced metabolic imbalance.
Table 1: In Vivo Efficacy of ML204
| Parameter | Value | Source |
| IC50 (TRPC4β-mediated Ca2+ influx) | 0.96 µM | [1][2] |
| IC50 (TRPC4β current inhibition) | 2.6 - 2.9 µM | [3] |
| Selectivity (vs. TRPC6) | 19-fold | [1][2] |
Table 2: Effects of ML204 on Metabolic Parameters in a High-Sucrose Diet Mouse Model [7][8]
| Parameter | Diet | Vehicle Control | ML204 (2 mg/kg) | Fold Change |
| Blood Glucose (mg/dL) | Standard | ~150 | ~250 | ~1.67 |
| High-Sucrose | ~200 | ~350 | ~1.75 | |
| Triglycerides (mg/dL) | High-Sucrose | ~150 | ~250 | ~1.67 |
| Total Cholesterol (mg/dL) | High-Sucrose | ~150 | ~200 | ~1.33 |
| Adipose Tissue TNFα (pg/mg protein) | High-Sucrose | ~40 | ~60 | 1.5 |
| Liver TNFα (pg/mg protein) | High-Sucrose | ~20 | ~30 | 1.5 |
Data are approximated from graphical representations in the source material and are intended for comparative purposes.
Experimental Protocols
In Vivo Protocol: Induction of Metabolic Imbalance in Mice
This protocol is based on a study investigating the effects of ML204 on sucrose-induced metabolic alterations.[7]
1. Animal Model and Diet:
-
Species: Male Swiss mice.
-
Diet:
-
Control Group: Standard rodent chow and water ad libitum.
-
High-Sucrose (HS) Group: Standard rodent chow and a 30% sucrose (B13894) solution in drinking water ad libitum.
-
-
Duration: 20 weeks to induce metabolic imbalance.
2. ML204 Administration:
-
Compound: ML204, dissolved in 3% DMSO in PBS.
-
Dose: 2 mg/kg body weight.
-
Route of Administration: Subcutaneous injection.
-
Frequency: Once daily for 7 consecutive days, starting at week 19.
-
Control: Vehicle (3% DMSO in PBS) administered under the same regimen.
3. Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT):
-
Fast animals for 6 hours.
-
Administer a 2 g/kg glucose solution via intraperitoneal injection.
-
Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-injection.
-
-
Blood Lipid Analysis:
-
Collect blood samples via cardiac puncture at the end of the study.
-
Measure plasma triglycerides and total cholesterol using commercially available enzymatic kits.
-
-
Tissue Analysis:
-
Harvest mesenteric adipose tissue and liver.
-
Homogenize tissues for the measurement of inflammatory markers such as TNFα using ELISA kits.
-
Fix a portion of the tissues in 10% formalin for histological analysis (e.g., H&E staining for hepatic steatosis and adipocyte size).
-
In Vitro Protocols: Cellular Metabolic Analysis
While specific studies detailing the use of ML204 for in vitro analysis of glycolysis and oxidative phosphorylation are limited, the following protocols can be adapted to investigate its effects on cellular energy metabolism.
Protocol 1: Analysis of Cellular Respiration and Glycolysis using Seahorse XF Analyzer
This protocol provides a framework for using the Agilent Seahorse XF platform to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), as indicators of oxidative phosphorylation and glycolysis, respectively.[9][10][11][12][13]
1. Cell Culture and Seeding:
-
Select a cell line relevant to the metabolic pathway of interest.
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.
2. ML204 Treatment:
-
Prepare a stock solution of ML204 in DMSO.
-
On the day of the assay, prepare fresh dilutions of ML204 in Seahorse XF assay medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 25 µM) to determine the optimal concentration.
-
Replace the culture medium with the ML204-containing assay medium or vehicle control.
-
Incubate the cells for a predetermined duration (e.g., 1, 6, or 24 hours) in a non-CO2 incubator at 37°C for 45-60 minutes prior to the assay.
3. Seahorse XF Mito Stress Test:
-
This assay assesses mitochondrial function by the sequential injection of mitochondrial inhibitors.
-
Port A: Oligomycin (inhibits ATP synthase).
-
Port B: FCCP (an uncoupling agent that disrupts the mitochondrial membrane potential).
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors).
-
Run the pre-programmed Mito Stress Test protocol on the Seahorse XF Analyzer.
4. Seahorse XF Glycolysis Stress Test:
-
This assay measures key parameters of glycolytic flux.
-
Port A: Glucose (to fuel glycolysis).
-
Port B: Oligomycin (to force cells to rely on glycolysis for ATP production).
-
Port C: 2-Deoxy-D-glucose (2-DG, a competitive inhibitor of hexokinase).
-
Run the pre-programmed Glycolysis Stress Test protocol.
5. Data Analysis:
-
Normalize OCR and ECAR data to cell number.
-
Analyze the key parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity) and glycolysis (glycolysis, glycolytic capacity, glycolytic reserve).
Protocol 2: Measurement of Cellular ATP Levels
This protocol allows for the quantification of total cellular ATP as an indicator of energy status following treatment with ML204.[14][15][16][17]
1. Cell Culture and Treatment:
-
Seed cells in a 96-well white, clear-bottom plate at an optimal density.
-
Treat cells with varying concentrations of ML204 or vehicle control for the desired duration.
2. ATP Measurement:
-
Use a commercially available luciferin/luciferase-based ATP assay kit (e.g., CellTiter-Glo®).
-
Equilibrate the plate and reagents to room temperature.
-
Add the ATP reagent to each well.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
3. Data Normalization:
-
In a parallel plate, perform a cell viability assay (e.g., MTT or Crystal Violet) to normalize ATP levels to cell number.
Visualizations
Caption: Proposed signaling pathway of ML204 in metabolic regulation.
Caption: Experimental workflow for in vitro metabolic analysis using ML204.
Caption: Logical relationship of ML204's action on metabolism.
References
- 1. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPC4 and TRPC5: receptor-operated Ca2+-permeable nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of the Effect of the TRPC4/TRPC5 Blocker, ML204, in Sucrose-Induced Metabolic Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 13. tabaslab.com [tabaslab.com]
- 14. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. sartorius.com [sartorius.com]
Application Notes and Protocols for Assessing PKM2 Activation by ML202
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It exists in two main forms: a highly active tetramer and a less active dimer. In tumor cells, the dimeric form is predominant, leading to a metabolic shift known as the Warburg effect, which supports anabolic processes required for rapid cell proliferation.[1][2] ML202 is a specific allosteric activator of PKM2 that promotes the formation of the active tetrameric state.[3] This effect can reverse the Warburg phenotype and represents a promising therapeutic strategy in oncology.[4][5]
These application notes provide a comprehensive set of protocols to assess the activation of PKM2 by this compound, covering in vitro enzymatic assays, cell-based functional assays, and target engagement verification.
Signaling Pathway and Experimental Overview
The activation of PKM2 by this compound initiates a cascade of metabolic changes. The following diagram illustrates the central role of PKM2 in glycolysis and the downstream effects of its activation.
Caption: PKM2 activation by this compound shifts the equilibrium from the dimeric to the tetrameric form, enhancing the conversion of PEP to pyruvate and redirecting glucose metabolism from anabolic pathways towards the TCA cycle.
The following diagram provides a workflow for the comprehensive assessment of this compound's effect on PKM2.
Caption: A multi-faceted approach to characterize the activation of PKM2 by this compound, from biochemical assays to in vivo models.
Data Presentation
Quantitative data from the described protocols should be summarized for clear comparison.
Table 1: In Vitro Characterization of this compound
| Parameter | This compound | FBP (Positive Control) | Vehicle (Negative Control) |
| PKM2 AC50 (nM) | N/A | ||
| Maximal Activation (%) | N/A | ||
| PKM2 Tetramer (%) |
Table 2: Cellular Effects of this compound
| Parameter | This compound | Vehicle (Control) |
| CETSA Thermal Shift (°C) | N/A | |
| Lactate Production (normalized) | ||
| Glucose Uptake (normalized) | ||
| Cell Proliferation (IC50, µM) | N/A |
Experimental Protocols
PKM2 Enzymatic Activity Assay (LDH-Coupled)
This assay measures the pyruvate produced by PKM2 by coupling its formation to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[6]
Materials:
-
Recombinant human PKM2
-
This compound
-
Fructose-1,6-bisphosphate (FBP)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
96-well UV-transparent microplate
-
Microplate reader with 340 nm absorbance reading capability
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of this compound at various concentrations (e.g., 0.01 to 100 µM). Include wells for a positive control (FBP, e.g., 50 µM) and a vehicle control (DMSO).
-
Prepare a reaction mixture containing:
-
Assay Buffer
-
200 µM PEP
-
200 µM ADP
-
200 µM NADH
-
200 U/mL LDH
-
-
Add 88 µL of the reaction mixture to each well.
-
To initiate the reaction, add 10 µL of recombinant PKM2 (e.g., 4 nM final concentration) to each well.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve).
-
Plot the reaction rates against the concentration of this compound to determine the AC50 (the concentration that elicits 50% of the maximal activation).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to PKM2 in intact cells by measuring changes in the thermal stability of the protein upon ligand binding.[7][8][9]
Materials:
-
Cancer cell line expressing PKM2 (e.g., H1299 or A549)
-
This compound
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE equipment
-
Western blot equipment and reagents
-
Anti-PKM2 antibody
-
Anti-loading control antibody (e.g., β-actin)
Protocol:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in complete medium.
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-PKM2 antibody.
-
Densitometric analysis of the PKM2 bands is performed. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Lactate Production Assay
Activation of PKM2 is expected to alter the rate of lactate production. This can be measured in the cell culture medium.
Materials:
-
Cancer cell line expressing PKM2
-
This compound
-
Complete cell culture medium
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle.
-
Incubate for a defined period (e.g., 24-48 hours).
-
Collect a small aliquot of the culture medium from each well.
-
Measure the lactate concentration in the medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
After collecting the medium, lyse the cells in the plate and perform a protein quantification assay (e.g., BCA or Bradford) to normalize the lactate production to the cell number.
-
A decrease in lactate production is often observed with PKM2 activation in certain cancer cell lines.[10][11]
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the medium, which may be altered upon PKM2 activation.
Materials:
-
Cancer cell line expressing PKM2
-
This compound
-
Glucose-free culture medium
-
2-Deoxy-D-glucose (2-DG) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Glucose uptake assay kit (e.g., bioluminescent or fluorescent)[12][13]
-
96-well plate
-
Microplate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with this compound or vehicle for a specified time.
-
Wash the cells with glucose-free medium.
-
Incubate the cells with a glucose analog (e.g., 2-DG) for a short period (e.g., 15-30 minutes).
-
Wash the cells to remove the extracellular glucose analog.
-
Lyse the cells and measure the intracellular accumulation of the phosphorylated glucose analog using a compatible assay kit.
-
Normalize the glucose uptake to the total protein content in each well.
PKM2 Tetramerization Assay
This assay directly assesses the ability of this compound to promote the formation of the active tetrameric form of PKM2.
Materials:
-
Recombinant human PKM2
-
This compound
-
Size exclusion chromatography (SEC) system
-
SEC buffer (e.g., PBS)
Protocol:
-
Incubate recombinant PKM2 with this compound (e.g., 10-fold molar excess) or vehicle for 30 minutes at room temperature.
-
Inject the sample onto a size exclusion chromatography column equilibrated with SEC buffer.
-
Monitor the elution profile by absorbance at 280 nm.
-
The tetrameric and monomeric/dimeric forms of PKM2 will elute at different retention times. The tetramer, being larger, will elute earlier.
-
Compare the chromatograms of the this compound-treated and vehicle-treated samples to determine the shift in the oligomeric state of PKM2. An increase in the peak corresponding to the tetramer indicates that this compound promotes tetramerization.[14][15]
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a PKM2 activator. By combining in vitro enzymatic and biophysical assays with cell-based functional readouts and target engagement studies, researchers can thoroughly characterize the mechanism of action and cellular consequences of PKM2 activation. These methods are essential for advancing the development of PKM2-targeted therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. astx.com [astx.com]
- 7. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 13. Glucose uptake capacity assay Glucose Uptake Assay Kit-Green Dojindo [dojindo.com]
- 14. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTX2 facilitates PKM2 tetramerization to promote cardiac glucose metabolism and protects the heart against ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Targeting of Cancer Metabolism with ML202 and Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival. This metabolic plasticity, characterized by an increased reliance on glycolysis (the Warburg effect), oxidative phosphorylation (OXPHOS), and glutaminolysis, presents a promising therapeutic window. ML202, a potent and selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels, offers a novel approach to cancer therapy. TRPC5 has been implicated in promoting cancer cell proliferation, invasion, and chemoresistance, with emerging evidence suggesting its role in regulating metabolic pathways such as the HIF-1α/Twist signaling axis.[1][2]
This document provides a theoretical framework and detailed experimental protocols for investigating the synergistic anti-cancer effects of this compound in combination with inhibitors targeting key metabolic pathways. By co-targeting a critical signaling channel (TRPC4/5) and cellular metabolism, it is hypothesized that a potent synergistic anti-tumor effect can be achieved, potentially overcoming drug resistance and reducing therapeutic doses.
Rationale for Combination Therapy
TRPC5 channel activity has been linked to the upregulation of P-glycoprotein, a key mediator of multidrug resistance.[3][4] Furthermore, TRPC5 expression is associated with the promotion of tumor metastasis through the HIF-1α-Twist signaling pathway.[2] HIF-1α is a master regulator of the metabolic switch to glycolysis in cancer cells. Therefore, inhibiting TRPC4/5 with this compound may disrupt these processes and sensitize cancer cells to metabolic inhibitors. This dual-pronged attack on both a signaling pathway involved in cancer progression and the metabolic engines that fuel it forms the basis for the proposed synergistic combination therapy.
Data Presentation
The following tables are templates to present hypothetical, yet plausible, quantitative data from combination studies.
Table 1: IC50 Values of Single Agents in Cancer Cell Lines (72h Treatment)
| Cell Line | This compound (μM) | 2-Deoxyglucose (2-DG) (mM) | Metformin (mM) | CB-839 (μM) |
| MCF-7 (Breast) | 15.2 | 5.8 | 12.5 | 1.2 |
| HCT116 (Colon) | 12.8 | 8.2 | 18.1 | 0.9 |
| A549 (Lung) | 20.5 | 10.1 | 25.3 | 2.5 |
Table 2: Synergy Analysis of this compound in Combination with Metabolic Inhibitors (Combination Index, CI)
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
| Cell Line | Combination | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 | Synergy/Antagonism |
| MCF-7 | This compound + 2-DG | 0.65 | 0.52 | 0.45 | Synergy |
| MCF-7 | This compound + Metformin | 0.78 | 0.68 | 0.61 | Synergy |
| MCF-7 | This compound + CB-839 | 0.59 | 0.48 | 0.41 | Strong Synergy |
| HCT116 | This compound + 2-DG | 0.72 | 0.63 | 0.55 | Synergy |
| HCT116 | This compound + Metformin | 0.85 | 0.76 | 0.70 | Synergy |
| HCT116 | This compound + CB-839 | 0.61 | 0.50 | 0.43 | Strong Synergy |
| A549 | This compound + 2-DG | 0.88 | 0.79 | 0.72 | Synergy |
| A549 | This compound + Metformin | 0.95 | 0.88 | 0.81 | Slight Synergy |
| A549 | This compound + CB-839 | 0.75 | 0.65 | 0.58 | Synergy |
Visualizations
Caption: Proposed synergistic mechanism of this compound and metabolic inhibitors.
Caption: Experimental workflow for combination studies.
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and metabolic inhibitors individually.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete culture medium
-
This compound, 2-Deoxyglucose (2-DG), Metformin, CB-839
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of each drug (this compound, 2-DG, Metformin, CB-839) in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.[6][7]
Synergy Analysis (Chou-Talalay Method)
This protocol determines the nature of the interaction between this compound and a metabolic inhibitor.
Procedure:
-
Experimental Design: Based on the individual IC50 values, design a combination experiment using a constant ratio of the two drugs (e.g., based on the ratio of their IC50s). Prepare serial dilutions of the drug combination.
-
Cell Treatment and Viability Assay: Perform the cell viability assay as described in Protocol 1 using the drug combinations.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI).[8]
-
A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5][9][10]
-
Metabolic Flux Analysis (Seahorse XF Analyzer)
This protocol assesses the real-time metabolic changes in cancer cells following treatment.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-DG)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound, a metabolic inhibitor, or the combination at predetermined concentrations for the desired duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse Assay:
-
Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. This will measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[11][12]
-
Glycolysis Stress Test: Load the sensor cartridge with glucose, oligomycin, and 2-DG to measure glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Data Analysis: Analyze the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to determine the metabolic phenotype of the cells under different treatment conditions.
Western Blot Analysis
This protocol is for detecting changes in the expression of key metabolic proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against HIF-1α, Glut1, HK2, LDHA, CPT1A, GLS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[13][14]
Conclusion
The combination of this compound with inhibitors of glycolysis, oxidative phosphorylation, or glutaminolysis presents a rational and promising strategy for cancer therapy. The provided protocols offer a comprehensive framework for researchers to investigate the synergistic potential of these combinations, elucidate the underlying mechanisms, and gather the necessary preclinical data to support further development. This approach of co-targeting critical signaling pathways and metabolic vulnerabilities holds the potential to yield more effective and durable anti-cancer treatments.
References
- 1. TRPC5 expression promotes the proliferation and invasion of papillary thyroid carcinoma through the HIF-1α/Twist pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of TrpC5 promotes tumor metastasis via the HIF-1α-Twist signaling pathway in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient receptor potential channel TRPC5 is essential for P-glycoprotein induction in drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient receptor potential channel TRPC5 is essential for P-glycoprotein induction in drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. benchchem.com [benchchem.com]
- 12. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Practical Guide to ML202 Use in Laboratory Settings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML202 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These non-selective cation channels are implicated in a variety of physiological processes, including calcium signaling, neuronal excitability, and vascular function. Their dysfunction has been linked to several pathological conditions, making them attractive targets for drug discovery. This document provides a practical guide for the use of this compound in laboratory settings, including its mechanism of action, key experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound acts as an antagonist of TRPC4 and TRPC5 channels, blocking the influx of cations, including Ca2+, into the cell. These channels are typically activated downstream of G-protein coupled receptors (GPCRs) that couple to Gαq/11 or Gαi/o proteins, as well as by receptor tyrosine kinases.[1] Activation of these pathways leads to the production of diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), which in turn modulate channel activity. By inhibiting TRPC4 and TRPC5, this compound allows researchers to investigate the specific roles of these channels in cellular signaling cascades.
A closely related compound, ML204, has been extensively studied and provides insight into the activity of this chemical series. ML204 inhibits TRPC4β-mediated intracellular Ca2+ rise with an IC50 value of 0.96 μM and demonstrates selectivity against the related TRPC6 channel.[2]
Data Presentation: Quantitative Summary
The following tables summarize the inhibitory potency of ML204, a close analog of this compound, on TRPC4 and TRPC5 channels as determined by various in vitro assays.
Table 1: Inhibitory Activity of ML204 on TRPC4 Channels
| Assay Type | Cell Line | Activation Method | IC50 (µM) | Reference |
| Calcium Influx (Fluorescent) | HEK293 expressing TRPC4β and µ-opioid receptors | DAMGO (µ-opioid agonist) | 0.96 | [2] |
| Electrophysiology (Automated) | HEK293 expressing TRPC4β and µ-opioid receptors | DAMGO (µ-opioid agonist) | 2.6 | [3] |
Table 2: Inhibitory Activity of ML204 on TRPC5 Channels
| Assay Type | Cell Line | Activation Method | Inhibition | Reference |
| Electrophysiology | Not specified | µ-opioid receptor stimulation | ~65% inhibition at 10 µM |
Table 3: Selectivity Profile of ML204
| Channel | Assay Type | IC50 (µM) or % Inhibition | Reference |
| TRPC3 | Not specified | Modest Inhibition | [3] |
| TRPC6 | Calcium Influx (Fluorescent) | >18 (19-fold selective) | [2] |
| TRPC6 | Membrane Potential | ~19 | |
| TRPV1, TRPV3, TRPA1, TRPM8 | Not specified | No appreciable inhibition | |
| Voltage-gated Na+, K+, Ca2+ channels | Not specified | No appreciable inhibition | [2] |
Signaling Pathways and Experimental Workflow
TRPC4/5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway leading to the activation of TRPC4 and TRPC5 channels, and the point of inhibition by this compound.
Experimental Workflow for a Calcium Flux Assay
This diagram outlines the key steps for performing a cell-based calcium flux assay to evaluate the inhibitory activity of this compound.
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay Using a Fluorescent Plate Reader
This protocol is designed to measure the inhibition of TRPC4/5-mediated calcium influx by this compound in a high-throughput format.
Materials:
-
HEK293 cells stably or transiently expressing human TRPC4 or TRPC5. A cell line co-expressing a relevant GPCR (e.g., a muscarinic receptor) is recommended for robust activation.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Black, clear-bottom 96-well or 384-well plates.
-
Poly-D-lysine or other appropriate coating agent.
-
Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
This compound stock solution (in DMSO).
-
TRPC4/5 agonist (e.g., Carbachol for muscarinic receptor-expressing cells).
-
Fluorescent plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating:
-
Coat the wells of the microplate with an appropriate coating agent according to the manufacturer's instructions.
-
Seed the HEK293 cells expressing TRPC4 or TRPC5 at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid (e.g., 2.5 mM) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS. Include a vehicle control (DMSO) and a positive control (a known inhibitor, if available).
-
After the dye loading incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add the this compound dilutions or control solutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescent plate reader and allow the temperature to equilibrate.
-
Set the instrument to record fluorescence kinetically (e.g., excitation at ~494 nm and emission at ~516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add the TRPC4/5 agonist at a predetermined EC80 concentration to stimulate calcium influx.
-
Continue recording the fluorescence for an additional 1-2 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for the detailed characterization of this compound's effect on TRPC4/5 channel currents.
Materials:
-
HEK293 cells expressing TRPC4 or TRPC5.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
This compound stock solution (in DMSO).
-
Agonist for TRPC4/5 activation.
-
Perfusion system for solution exchange.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a TRPC4/5-expressing cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
Perfuse the cell with the external solution containing the TRPC4/5 agonist to activate the channel currents.
-
Once a stable activated current is achieved, co-apply this compound at various concentrations with the agonist.
-
Record the currents in the presence of different concentrations of this compound.
-
Wash out this compound to observe the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak inward and outward current amplitudes at specific voltages from the voltage-ramp recordings.
-
Subtract the baseline current from the agonist-activated current to isolate the TRPC4/5-mediated current.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of TRPC4 and TRPC5 channels in various biological systems. The protocols provided here for calcium flux assays and whole-cell patch-clamp electrophysiology offer robust methods for characterizing the inhibitory effects of this compound. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results. Researchers should always include appropriate controls and consider the potential for off-target effects, although initial data for the related compound ML204 suggests good selectivity. These application notes serve as a starting point for the successful implementation of this compound in laboratory research.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ML202 Solubility Issues
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with ML202, a potent activator of pyruvate (B1213749) kinase M2 (PKM2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a small molecule activator of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism.[1] For successful in vitro and in vivo experiments, achieving and maintaining this compound in a dissolved state at the desired concentration is critical for accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate dosing, and misleading experimental outcomes.
Q2: In which solvents is this compound soluble?
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?
A3: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium like cell culture media or phosphate-buffered saline (PBS), the abrupt change in solvent polarity can cause the compound to crash out of solution. To address this, consider the following troubleshooting steps:
-
Slower, stepwise dilution: Instead of a single large dilution, add the aqueous buffer to your DMSO stock gradually while vortexing or stirring.
-
Gentle warming: Warming the solution to 37°C may help in dissolving the precipitate. However, prolonged heating should be avoided to prevent compound degradation.
-
Sonication: A brief sonication in a water bath can help break up precipitate particles and facilitate dissolution.
-
Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your aqueous solution.
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced artifacts.
Q4: What is the recommended way to prepare a working solution of this compound for cell-based assays?
A4: To minimize precipitation, it is recommended to perform a serial dilution. First, prepare a high-concentration stock solution in 100% DMSO. Then, make intermediate dilutions in your cell culture medium. It is crucial to add the this compound stock solution to the medium and not the other way around, with gentle mixing.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble (Specific concentration not provided by suppliers) | Recommended for primary stock solutions. |
| Ethanol | Not reported | |
| Water | Sparingly soluble | Not recommended for stock solutions. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | Dilution from a DMSO stock is necessary. |
Note: The lack of precise quantitative solubility data from suppliers necessitates empirical determination for specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 387.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
-
Volume (µL) = (1 / 387.48) * 1,000,000 / 10 = 258.08 µL
-
-
Add 258.08 µL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of cell culture medium. Mix well by gentle pipetting.
-
Final Dilution: Add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate stock) to 999 µL (or 990 µL) of pre-warmed cell culture medium to achieve a final concentration of 10 µM.
-
Mixing: Gently invert or swirl the tube to mix. Avoid vigorous vortexing which can cause shearing of media components.
-
Final DMSO Concentration: The final DMSO concentration in this working solution will be 0.1%.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of PKM2 activation.
References
Technical Support Center: Optimizing ML202 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing ML202, a potent inhibitor of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful design and execution of your experiments for maximum efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of TRPC4 and TRPC5 ion channels. These channels are non-selective cation channels that allow the influx of ions like calcium (Ca²⁺) and sodium (Na⁺) into the cell upon activation. TRPC4 and TRPC5 are typically activated downstream of G-protein coupled receptors (GPCRs) that couple to Gαq/11 or Gαi/o proteins, as well as by receptor tyrosine kinases.[1][2] This activation involves the enzyme phospholipase C (PLC), which leads to a cascade of intracellular signaling events. By blocking these channels, this compound prevents the influx of cations and modulates the physiological processes regulated by TRPC4/5.[1]
Q2: What is a good starting concentration range for this compound in a new experimental setup?
A2: For a novel experimental system, it is advisable to start with a broad, logarithmic dilution series to establish a dose-response curve. A common starting range for small molecule inhibitors is from 1 nM to 100 µM. Based on the activity of similar TRPC4/5 inhibitors, a more focused starting range of 1 µM to 20 µM is also a reasonable starting point for many cell-based assays.[3] It is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
Q3: How does the presence of serum in my cell culture medium affect this compound activity?
A3: Serum proteins can bind to small molecules like this compound, which can reduce the effective concentration of the compound available to interact with the target cells. This can lead to an underestimation of the inhibitor's potency. If you suspect significant serum protein binding, consider performing your experiments in serum-free or reduced-serum conditions. It is also important to maintain consistent serum concentrations across all experiments to ensure reproducibility.
Q4: How can I differentiate between the on-target effects of this compound and potential off-target effects?
A4: Distinguishing on-target from off-target effects is crucial for validating your findings. Here are a few strategies:
-
Use a Structurally Unrelated Inhibitor: Employ another selective TRPC4/5 inhibitor with a different chemical structure. If both compounds produce the same phenotype, it is more likely an on-target effect.
-
Rescue Experiments: If possible, overexpress a mutant form of TRPC4 or TRPC5 that is resistant to this compound. If this "rescues" the phenotype (i.e., reverses the effect of the inhibitor), it strongly indicates an on-target action.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help rule out non-specific effects of the chemical scaffold.
-
Knockdown/Knockout Models: The most definitive way to confirm on-target effects is to use cell lines or animal models where TRPC4 and/or TRPC5 have been knocked down (e.g., using siRNA) or knocked out. The phenotype of this compound treatment should be mimicked in these models.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | Inhibitor concentration is too low: The concentration may be below the IC50 for your specific experimental conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration. Consult the literature for effective concentrations in similar experimental setups.[4] |
| Compound instability or degradation: this compound may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles, exposure to light). | Prepare fresh dilutions from a stable, aliquoted stock solution for each experiment. Store stock solutions at -20°C or -80°C, protected from light. | |
| Target not expressed: The cell line or tissue you are using may not express TRPC4 or TRPC5 at sufficient levels. | Verify the expression of TRPC4 and TRPC5 in your experimental system using techniques like qPCR, Western blotting, or immunofluorescence. | |
| High level of cell death observed at all concentrations | Compound-induced cytotoxicity: this compound itself may be toxic to your cells at the concentrations tested. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Adjust your experimental concentrations to be below the cytotoxic threshold. |
| Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤ 0.1% for DMSO). Always include a vehicle-only control (cells treated with the solvent alone) to assess its effect. | |
| Inconsistent results between experiments | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can alter cellular responses. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Pipetting errors: Inaccurate pipetting, especially during the preparation of serial dilutions, can lead to significant variability. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Poor solubility: this compound may be precipitating out of the solution, leading to a lower effective concentration. | Visually inspect your solutions for any precipitates. If solubility is an issue, you may need to adjust the solvent or consider using formulation aids, though this should be done with caution to avoid artifacts. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The IC50 value for this compound can vary depending on the cell type, the method of channel activation, and the specific assay conditions. Below is a table with representative IC50 values for potent TRPC4/5 inhibitors.
| Compound | Target | Assay Type | Cell Line | Activation Method | IC50 |
| ML204 (a close analog of this compound) | TRPC4 | Calcium Influx (Fluo-4) | HEK293 | μ-opioid receptor stimulation (DAMGO) | 0.96 µM |
| ML204 | TRPC4 | Electrophysiology (Patch Clamp) | HEK293 | μ-opioid receptor stimulation | 2.6 µM[5] |
| HC-070 | TRPC4 | Electrophysiology (Patch Clamp) | T-Rex-293 | Englerin A | 0.96 nM[6] |
| HC-070 | TRPC4 | Electrophysiology (Patch Clamp) | T-Rex-293 | GTPγS | 5.72 nM[6] |
Experimental Protocols
1. Protocol for Determining Maximum Non-Toxic Concentration of this compound using MTT Assay
This protocol is designed to identify the highest concentration of this compound that does not induce cytotoxicity in your cell line of interest.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Methodology:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in complete cell culture medium. A common range to test is from 0.1 µM to 100 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO) and a control with untreated cells.[3]
-
Remove the old medium from the cells and add the different concentrations of this compound.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).[3]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration that does not significantly reduce cell viability is your maximum non-toxic concentration.[3]
-
2. Protocol for Determining the IC50 of this compound using a Calcium Influx Assay
This protocol measures the ability of this compound to inhibit TRPC4/5-mediated calcium influx.
-
Materials:
-
Cells expressing TRPC4 or TRPC5 (e.g., HEK293 stable cell line)
-
96-well black-walled, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
This compound stock solution
-
A known TRPC4/5 agonist (e.g., a GPCR agonist like DAMGO for µ-opioid receptors co-expressed with the channel)
-
Fluorescence plate reader
-
-
Methodology:
-
Seed TRPC4/5-expressing cells in a 96-well plate and allow them to grow to the desired confluency.
-
Load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C in the dark.[3]
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing serial dilutions of this compound (and a vehicle control) to the respective wells. Incubate for a desired pre-treatment time.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a TRPC4/5 agonist to induce calcium influx and immediately begin kinetic reading of fluorescence intensity (e.g., Excitation: ~490 nm, Emission: ~520 nm).[3]
-
Analyze the data by calculating the change in fluorescence over baseline to determine the extent of calcium influx.
-
Plot the response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of this compound action on TRPC4/5 channels.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML202 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML202, a potent activator of pyruvate (B1213749) kinase M2 (PKM2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in the glycolytic pathway, and its activity is often downregulated in cancer cells, leading to a metabolic shift that supports cell proliferation. This compound allosterically activates PKM2, promoting the tetrameric state of the enzyme and thereby increasing its catalytic activity. This can reverse the metabolic phenotype of cancer cells and has been explored as a potential therapeutic strategy.
Q2: How should I store and handle this compound?
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions of this compound are typically prepared in dimethyl sulfoxide (B87167) (DMSO). For short-term storage of a few weeks, DMSO stock solutions can be kept at -20°C. For longer-term storage of up to six months, it is advisable to store aliquots of the DMSO stock solution at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
This compound is soluble in DMSO. However, its solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media is limited. When preparing working solutions, it is crucial to first dissolve this compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted into aqueous buffers or media. It is important to ensure that the final concentration of DMSO in the experimental setup is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.
Q4: What are the known off-target effects of this compound?
While this compound has been shown to be a selective activator of PKM2 over other pyruvate kinase isoforms (PKM1, PKL, and PKR), comprehensive off-target profiling for this specific compound is not widely published. As with many kinase modulators, the possibility of off-target effects should be considered, especially at higher concentrations. Researchers should include appropriate controls in their experiments to account for potential off-target activities.
Troubleshooting Guides
Problem 1: Inconsistent or no activation of PKM2 in in vitro assays.
Possible Causes and Solutions:
-
Incorrect Assay Setup: The most common method for measuring PKM2 activity is a lactate (B86563) dehydrogenase (LDH) coupled assay. This assay measures the production of pyruvate by PKM2, which is then converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored. Ensure that all components of the assay are present at the correct concentrations.
-
Enzyme Quality: The activity of recombinant PKM2 can vary between batches and may decrease with improper storage. Ensure the enzyme is stored correctly and has been tested for activity.
-
This compound Degradation: Improper storage of this compound stock solutions can lead to degradation. Use freshly prepared stock solutions or aliquots that have been stored properly at -80°C.
-
Precipitation of this compound: Due to its low aqueous solubility, this compound may precipitate when diluted from a DMSO stock into the aqueous assay buffer. This will reduce the effective concentration of the activator. To mitigate this, ensure rapid mixing upon dilution and consider a final DMSO concentration that maintains solubility without affecting the assay.
Problem 2: High background signal or variability in cell-based assays.
Possible Causes and Solutions:
-
This compound Precipitation in Culture Media: Similar to in vitro assays, this compound can precipitate in cell culture media. This can lead to inconsistent results and direct cell toxicity. When adding this compound to cell cultures, dilute the DMSO stock in pre-warmed media and mix thoroughly before adding to the cells. Visually inspect for any precipitation.
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. It is crucial to maintain a final DMSO concentration below 0.5% in the cell culture medium. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Cell Health and Density: Ensure that cells are healthy and in the logarithmic growth phase. Cell density at the time of treatment can also influence the outcome. Seed cells at a consistent density across all experiments.
-
Assay-Specific Interference: If using a colorimetric or fluorometric readout (e.g., for cell viability), this compound or its degradation products might interfere with the assay. Run appropriate controls, such as this compound in cell-free media, to check for any direct effect on the assay reagents.
Experimental Protocols
Key Experiment: In Vitro PKM2 Activity Assay (LDH-Coupled)
This protocol is for measuring the ability of this compound to activate recombinant PKM2.
Materials:
-
Recombinant human PKM2
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a reaction mixture in the assay buffer containing PEP (e.g., 0.5 mM), ADP (e.g., 1 mM), NADH (e.g., 0.2 mM), and LDH (e.g., 10 units/mL).
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In a 96-well plate, add a small volume of your this compound stock solution or serial dilutions to the wells. Include a DMSO-only control.
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Add the reaction mixture to each well.
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Initiate the reaction by adding recombinant PKM2 to each well.
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Immediately place the plate in a plate reader and measure the decrease in absorbance at 340 nm over time at room temperature. The rate of decrease in absorbance is proportional to the PKM2 activity.
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 50 mM |
| KCl | 100 mM |
| MgCl2 | 5 mM |
| PEP | 0.5 mM |
| ADP | 1 mM |
| NADH | 0.2 mM |
| LDH | 10 units/mL |
| Recombinant PKM2 | Varies (determine empirically) |
| This compound | Titration (e.g., 1 nM - 10 µM) |
| DMSO | < 0.5% |
Table 1: Recommended final concentrations for an in vitro PKM2 activity assay.
Visualizations
Signaling Pathway of PKM2 Activation
Caption: Activation of dimeric PKM2 by this compound promotes the formation of the active tetramer, enhancing the conversion of PEP to pyruvate.
Experimental Workflow for Troubleshooting this compound in Cell-Based Assays
Caption: A logical workflow to diagnose and resolve common issues in cell-based experiments involving this compound.
Technical Support Center: Improving the Stability of ML202 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of ML202 in solution.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems you may encounter when working with this compound in solution.
Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Solution
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Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my aqueous buffer or cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
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Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous solution.[1] This occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | Decrease the final working concentration of this compound. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific medium.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous solution can cause a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in your pre-warmed (37°C) aqueous solution. Then, add this intermediate dilution to the final volume. Always add the stock solution dropwise while gently vortexing the aqueous solution.[1] |
| Low Temperature of Aqueous Solution | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) aqueous solutions or cell culture media for your dilutions.[1][2] |
| High Percentage of DMSO in Final Solution | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may still lead to solubility issues. | Keep the final DMSO concentration in your aqueous solution as low as possible, typically below 0.5%. |
Issue 2: this compound Precipitates Over Time in Solution
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Question: My this compound solution was clear initially, but after some time in the incubator or on the bench, a precipitate has formed. What is happening?
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Answer: Delayed precipitation can be caused by several factors related to the compound's stability and the experimental conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly moving solutions between different temperatures (e.g., room temperature and a 37°C incubator) can affect compound solubility.[2] | Minimize the time that your solutions are outside of a controlled temperature environment. If frequent observation is needed, consider using a microscope with an integrated incubator. |
| pH Shift in Media | The CO2 environment in an incubator can alter the pH of the cell culture media, which can affect the solubility of pH-sensitive compounds.[2] | Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time.[2] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. |
| Evaporation | In long-term experiments, evaporation of the solvent can increase the concentration of this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[1] |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles of the stock solution can lead to precipitation.[2] | Aliquot your this compound stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[2] |
Issue 3: Loss of this compound Activity in Experiments
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Question: I am not observing the expected biological effect of this compound in my assay. Could this be a stability issue?
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Answer: Yes, a loss of biological activity is a strong indicator of compound degradation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Chemical Degradation | This compound may be degrading in your solvent or assay buffer due to factors like hydrolysis, oxidation, or reaction with other components. The methylsulfinyl group in this compound could be susceptible to oxidation or reduction. | Prepare fresh solutions of this compound before each experiment.[3] If degradation is suspected, perform a stability assessment of this compound in your specific buffer or media. Consider adding antioxidants like ascorbic acid or DTT to your buffer if oxidation is a concern, but ensure they are compatible with your assay.[3] |
| Adsorption to Labware | Hydrophobic compounds can adsorb to the surface of plastic labware, such as tubes and plates, reducing the effective concentration of the compound in solution.[3] | Use low-binding plasticware or glass vials for storing and handling this compound solutions. Adding a small amount of a non-ionic surfactant to your buffer may also help, but check for compatibility with your experimental system.[3] |
| Incorrect Storage | Improper storage of stock solutions can lead to gradual degradation over time. | Store this compound stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. |
Frequently Asked Questions (FAQs)
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Q1: What is the recommended solvent for making this compound stock solutions?
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A1: DMSO is the recommended solvent for preparing stock solutions of this compound.
-
-
Q2: What are the recommended storage conditions for this compound?
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A2: Solid this compound should be stored at -20°C. DMSO stock solutions should also be stored at -20°C or -80°C and protected from light. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
-
-
Q3: How can I tell if my this compound has degraded?
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A3: Visual signs of degradation can include a change in the color or clarity of the solution, or the appearance of precipitate. A loss of biological activity in your experiments is also a key indicator of potential degradation. For a definitive assessment, analytical techniques such as HPLC or LC-MS can be used to check the purity of your this compound solution over time.
-
-
Q4: Is this compound sensitive to light?
Summary of this compound Stability and Handling
| Parameter | Recommendation |
| Recommended Solvent | DMSO |
| Storage of Solid | -20°C |
| Storage of Stock Solution | -20°C or -80°C in aliquots |
| Protection from Light | Recommended |
| Protection from Air/Moisture | Store in tightly sealed vials |
Experimental Protocol: Assessing the Stability of this compound in Aqueous Solution
This protocol provides a general method to determine the stability of this compound in your specific experimental buffer or cell culture medium.
Objective: To determine the percentage of this compound remaining in a specific aqueous solution over time.
Materials:
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This compound
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Anhydrous DMSO
-
Your aqueous solution of interest (e.g., PBS, cell culture medium)
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Internal standard (a stable, non-reactive compound with similar properties to this compound)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Low-binding vials
-
HPLC or LC-MS system with a UV detector
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Prepare a 10 mM stock solution of the internal standard in DMSO.
-
-
Prepare Test Solution:
-
Dilute the this compound stock solution into your pre-warmed aqueous solution to your final working concentration. Ensure the final DMSO concentration is below 0.5%.
-
-
Time-Point Sampling:
-
Time Zero (T0): Immediately after preparing the test solution, take an aliquot. To this aliquot, add the internal standard to a final concentration equivalent to your this compound concentration. Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for your analytical instrument (e.g., 1 µM). Analyze immediately by HPLC or LC-MS.
-
Incubation: Incubate the remaining test solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
Subsequent Time Points (Tx): At various time points (e.g., 2, 4, 8, 24, 48 hours), take additional aliquots from the test solution. Prepare them for analysis in the same way as the T0 sample by adding the internal standard and diluting.
-
-
Analysis:
-
Analyze all samples by a validated HPLC or LC-MS method. The method should be able to separate this compound from any potential degradation products and the internal standard.
-
For each time point, determine the peak area of this compound and the internal standard from the chromatogram.
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Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.
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Determine the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.
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-
Data Interpretation:
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Plot the % Remaining against time to visualize the stability profile of this compound in your solution.
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Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
ML202 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML202, a potent and selective allosteric activator of pyruvate (B1213749) kinase M2 (PKM2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule compound that acts as a potent and highly specific allosteric activator of the M2 isoform of human pyruvate kinase (PKM2).[1][2] It functions by promoting the formation and stabilization of the active tetrameric state of PKM2.[3][4] This is in contrast to the less active dimeric form, which is prevalent in cancer cells. The activation of PKM2 by this compound enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a key step in glycolysis.[1][2]
Q2: How should I store and handle this compound?
For optimal stability, this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution after reconstitution to avoid repeated freeze-thaw cycles.
Q3: How do I prepare this compound for my experiments? What is its solubility?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cell culture experiments, a concentrated stock solution in DMSO can be prepared and then diluted to the final desired concentration in the cell culture medium. It is crucial to use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1] For in vivo studies, it is recommended to prepare fresh solutions on the day of use.[1] A study has shown this compound to be stable in PBS buffer (pH 7.4) at 23°C for at least 48 hours.[2]
Quantitative Data: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (129.04 mM) | May require sonication to fully dissolve. Use of newly opened DMSO is recommended.[1] |
Q4: I am observing inconsistent effects on cellular metabolism (e.g., lactate (B86563) production, glucose consumption) with this compound. What could be the cause?
Variability in the metabolic effects of PKM2 activators can be attributed to several factors:
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Cell Line Differences: The metabolic wiring and reliance on aerobic glycolysis can vary significantly between different cancer cell lines. The response to PKM2 activation is highly context-dependent.
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Activator-Specific Effects: Different PKM2 activators, even with similar in vitro potency, can elicit distinct metabolic responses in cells. For instance, while one study reported that the PKM2 activator TEPP-46 increased glucose consumption and lactate secretion, another study using a different activator, DASA-58, did not observe an increase in glucose uptake.[5][6]
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Experimental Conditions: Factors such as cell density, passage number, and subtle variations in media composition can influence the metabolic state of the cells and their response to this compound.
Q5: I treated my cancer cells with this compound but did not observe a significant decrease in proliferation. Is the compound inactive?
Not necessarily. The effect of PKM2 activation on cell proliferation is known to be context-dependent. Under standard (normoxic) cell culture conditions, PKM2 activators often have minimal to no effect on the proliferation of many cancer cell lines.[4] However, under certain conditions, such as hypoxia (1% O₂), the anti-proliferative effects of PKM2 activation become more apparent.[4] This suggests that the metabolic reprogramming induced by this compound is more critical for cell survival under specific metabolic stresses.
Q6: Are there any known off-target effects of this compound?
This compound is described as a highly specific activator of PKM2, with little to no activity against other pyruvate kinase isoforms such as PKM1, PKL, and PKR. However, as with any small molecule inhibitor, the potential for off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is always advisable to include appropriate controls in your experiments, such as using a structurally related but inactive analog if available, and to use the lowest effective concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | - Poor solubility of the final concentration.- Use of old or hydrated DMSO for stock solution. | - Ensure the final DMSO concentration in the medium is low (typically <0.5%) to maintain solubility.- Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.[1]- Briefly sonicate the stock solution to ensure complete dissolution before diluting in medium. |
| Inconsistent results between experiments | - Variability in cell passage number or density.- Inconsistent incubation times with this compound.- Freeze-thaw cycles of this compound stock solution. | - Use cells within a consistent and narrow range of passage numbers.- Seed cells at a consistent density for all experiments.- Standardize the duration of this compound treatment.- Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles.[1] |
| No observable effect on PKM2 activity in cell lysate | - Insufficient concentration of this compound.- Presence of inhibitory factors in the lysate.- Inactive this compound. | - Perform a dose-response experiment to determine the optimal concentration for your cell line.- Pervanadate treatment of cells can inhibit PKM2 activity; this compound has been shown to overcome this inhibition.[3]- Verify the integrity of your this compound stock. If in doubt, purchase a fresh batch from a reputable supplier. |
| Unexpected cellular toxicity | - High concentration of this compound.- High concentration of DMSO in the final culture medium. | - Determine the optimal, non-toxic concentration of this compound for your specific cell line using a viability assay.- Ensure the final concentration of DMSO in your experiments is at a non-toxic level (typically below 0.5%). |
Experimental Protocols
Protocol 1: In Vitro PKM2 Activity Assay
This protocol is a general guideline for measuring the effect of this compound on PKM2 activity in a cell-free system.
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Reagents:
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Recombinant human PKM2 protein
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Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)
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Phosphoenolpyruvate (PEP)
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Adenosine diphosphate (B83284) (ADP)
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Lactate dehydrogenase (LDH)
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NADH
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This compound dissolved in DMSO
-
-
Procedure:
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Prepare a reaction mixture containing assay buffer, ADP, NADH, and LDH.
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Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
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Add recombinant PKM2 protein to the mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for compound binding.
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Initiate the reaction by adding PEP.
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Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the pyruvate kinase activity.
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Calculate the AC₅₀ (half-maximal activation concentration) of this compound from the dose-response curve.
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Protocol 2: Cellular Proliferation Assay under Hypoxia
This protocol outlines a method to assess the effect of this compound on cancer cell proliferation under hypoxic conditions.
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Cell Seeding:
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Seed cancer cells in a 96-well plate at a predetermined optimal density.
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Compound Treatment:
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The following day, treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
-
Hypoxic Incubation:
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Place the plate in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for 48-72 hours.
-
-
Viability Assessment:
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After the incubation period, assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo assay.
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-
Data Analysis:
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Normalize the viability data to the vehicle-treated control and generate a dose-response curve to determine the effect of this compound on cell proliferation under hypoxia.
-
Visualizations
Caption: this compound promotes the active tetrameric form of PKM2.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of activators for the M2 isoform of human pyruvate kinase Version 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining ML202 (ML204) Treatment Duration in Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML202 (also known as ML204), a potent inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. This guide focuses on optimizing treatment duration in various cell-based assays to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (ML204)?
A1: this compound (ML204) is a selective inhibitor of TRPC4 and TRPC5, which are non-selective cation channels permeable to Ca²⁺. These channels are typically activated downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC) signaling. By blocking these channels, this compound (ML204) prevents the influx of cations, thereby modulating intracellular calcium levels and downstream cellular processes.
Q2: What is the difference between this compound and ML204?
A2: this compound and ML204 refer to the same chemical compound. The designation ML204 is more commonly found in primary scientific literature and probe reports from the NIH Molecular Libraries Program. For consistency, this guide will primarily use ML204.
Q3: What is a typical starting concentration and treatment duration for ML204 in cell assays?
A3: A common starting point for ML204 concentration is around its IC50 value, which is approximately 1 µM for TRPC4 in fluorescent-based assays and 2.6 µM in electrophysiological assays.[1] Treatment duration is highly dependent on the specific assay and the biological question. For short-term signaling studies, incubation for minutes to a few hours may be sufficient. For cytotoxicity or proliferation assays, longer durations of 24, 48, or 72 hours are often necessary.[2] It is crucial to perform a time-course experiment to determine the optimal duration for your specific cell line and endpoint.
Q4: Can ML204 affect cell viability?
A4: While ML204 is designed to be a specific channel inhibitor, like any small molecule, it can exhibit off-target effects or induce cytotoxicity at high concentrations or with prolonged exposure. It is essential to determine the cytotoxic profile of ML204 in your specific cell line using a viability assay (e.g., MTT, resazurin (B115843), or ATP-based assays) across a range of concentrations and time points.
Q5: What solvents should be used to dissolve and dilute ML204?
A5: ML204 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells. | - Inconsistent cell seeding.- Edge effects in the microplate.- Inconsistent ML204 concentration. | - Ensure a homogeneous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.- Prepare a master mix of ML204-containing media to add to all relevant wells. |
| No observable effect of ML204 treatment. | - ML204 concentration is too low.- Treatment duration is too short.- The cell line does not express functional TRPC4/TRPC5 channels.- ML204 has degraded. | - Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the appropriate treatment window.- Verify TRPC4/TRPC5 expression in your cell line via qPCR or Western blot.- Prepare fresh ML204 solutions from a properly stored stock. |
| Unexpected cytotoxicity observed. | - ML204 concentration is too high.- Prolonged treatment duration is toxic to the cells.- The cell line is particularly sensitive to TRPC4/TRPC5 inhibition. | - Lower the concentration of ML204.- Reduce the treatment duration based on time-course data.- Perform a thorough literature search on your cell line's characteristics or consider using a different cell model. |
| Inconsistent results across different experiments. | - Variation in cell passage number.- Differences in cell confluence at the time of treatment.- Inconsistent incubation conditions. | - Use cells within a consistent and low passage number range.- Seed cells to ensure they are in the exponential growth phase and at a consistent confluence at the start of treatment.- Maintain consistent incubator conditions (temperature, CO₂, humidity). |
Data Presentation: Refining ML204 Treatment Duration
Optimizing the duration of ML204 treatment is critical for observing the desired biological effect without inducing unwanted cytotoxicity. Below are illustrative tables demonstrating how to present data from time-course and dose-response experiments.
Table 1: Time-Dependent Effect of ML204 on Cell Viability
| Treatment Duration | Cell Viability (% of Vehicle Control) |
| 12 hours | 98 ± 4.5% |
| 24 hours | 95 ± 5.2% |
| 48 hours | 85 ± 6.1% |
| 72 hours | 70 ± 7.3% |
| Data are presented as mean ± standard deviation for a hypothetical experiment with 10 µM ML204. |
Table 2: Dose-Response of ML204 at Different Time Points
| ML204 Concentration (µM) | % Inhibition of Ca²⁺ Influx (1-hour treatment) | % Cell Viability (48-hour treatment) |
| 0.1 | 15 ± 3.1% | 100 ± 4.8% |
| 1 | 52 ± 4.5% | 98 ± 5.1% |
| 10 | 92 ± 3.8% | 85 ± 6.1% |
| 20 | 98 ± 2.9% | 65 ± 8.2% |
| Illustrative data presented as mean ± standard deviation. |
Experimental Protocols
Protocol: Determining the Optimal Treatment Duration Using a Resazurin-Based Viability Assay
This protocol outlines a general procedure to assess the time-dependent effects of ML204 on cell viability.
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Cell Seeding:
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Harvest cells during their exponential growth phase.
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Perform a cell count and determine cell viability (e.g., using trypan blue).
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Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density in a final volume of 100 µL per well.
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Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
ML204 Treatment:
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Prepare a 2X working solution of ML204 in culture medium from a DMSO stock. Also, prepare a 2X vehicle control with the same final DMSO concentration.
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Remove 100 µL of media from each well and add 100 µL of the 2X ML204 working solution or vehicle control to the appropriate wells.
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Incubate the plates for the desired time points (e.g., 12, 24, 48, and 72 hours).
-
-
Resazurin Assay:
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At the end of each time point, add 20 µL of resazurin solution to each well.
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Incubate for 1-4 hours at 37°C, protected from light.
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Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
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-
Data Analysis:
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Subtract the background fluorescence (media only wells).
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Calculate the percentage of cell viability for each ML204-treated well relative to the vehicle control wells.
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Plot cell viability as a function of treatment duration.
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Mandatory Visualizations
TRPC4/TRPC5 Signaling Pathway and ML204 Inhibition
Caption: GPCR-mediated activation of TRPC4/5 and inhibition by ML204.
Experimental Workflow for Optimizing ML204 Treatment Duration
Caption: Workflow for determining optimal ML204 treatment duration.
References
challenges in replicating studies with ML202
Welcome to the technical support center for ML202. This resource is designed to assist researchers, scientists, and drug development professionals in successfully replicating studies and troubleshooting common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is a selective small molecule inhibitor of Kinase X, a key enzyme in the pro-survival signaling pathway often dysregulated in certain cancers. By inhibiting Kinase X, this compound is designed to induce apoptosis in cancer cells. |
| What is the recommended solvent and storage condition for this compound? | This compound is soluble in DMSO at up to 10 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| What is the purity of the supplied this compound? | The purity of each batch of this compound is >98% as determined by HPLC. A certificate of analysis is provided with each shipment. |
| Can this compound be used in in vivo studies? | Yes, this compound has been formulated for in vivo use in preclinical models. Please refer to the specific in vivo protocol for formulation details. |
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Problem: I am observing high variability in my cell viability or apoptosis assays with this compound between experiments.
Possible Causes and Solutions:
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Cell Line Authenticity and Passage Number: Genetic drift can occur in cell lines over time, leading to altered responses to treatments.[1]
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Solution: Ensure you are using a validated, low-passage cell line from a reputable cell bank. Regularly perform cell line authentication.
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Reagent Stability: Improper storage or handling of this compound can lead to degradation.
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Solution: Aliquot this compound stock solutions to avoid multiple freeze-thaw cycles. Protect from light.
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Assay Conditions: Minor variations in cell seeding density, incubation times, or reagent concentrations can significantly impact results.[2]
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Solution: Strictly adhere to the standardized protocol. Use automated liquid handlers for precise reagent addition if available.
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Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with the this compound mechanism of action.
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Solution: Test and qualify new lots of FBS before use in critical experiments. Consider using serum-free media if your cell line permits.
-
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for a typical cell viability assay with this compound.
Lack of In Vivo Efficacy
Problem: this compound does not show the expected anti-tumor effect in our mouse xenograft model.
Possible Causes and Solutions:
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Formulation and Administration: The formulation may not be optimal for bioavailability, or the administration route may be incorrect.
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Solution: Follow the recommended formulation protocol precisely. Ensure proper training on the specified administration technique (e.g., oral gavage, intraperitoneal injection).
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Tumor Model Variability: The growth kinetics of tumors can vary, impacting the window for therapeutic intervention.[3]
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Solution: Closely monitor tumor growth and initiate treatment at the recommended tumor volume. Use a sufficient number of animals to account for biological variability.
-
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Metabolism and Pharmacokinetics: The half-life of this compound in the animal model may be shorter than anticipated.
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Solution: If possible, perform pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue over time. Adjust dosing frequency if necessary.
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Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation (nM) |
| HCT116 | Colon Carcinoma | 15.2 | 2.1 |
| A549 | Lung Carcinoma | 55.8 | 6.3 |
| MCF7 | Breast Adenocarcinoma | 28.4 | 3.5 |
| PC3 | Prostate Adenocarcinoma | 120.1 | 15.7 |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 0 | - |
| This compound | 10 | 45 | <0.05 |
| This compound | 25 | 78 | <0.01 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Kinase X Phosphorylation
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Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Kinase X and total Kinase X overnight at 4°C.
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Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Hypothetical Signaling Pathway of this compound Action
Caption: this compound inhibits the pro-survival signal from Kinase X.
References
Technical Support Center: Mitigating ML202-Induced Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate cytotoxicity potentially induced by ML202, a selective inhibitor of TRPC4 and TRPC5 channels. Given that the specific mechanisms of this compound-induced cytotoxicity are not extensively documented, this guide offers a systematic approach to help you characterize and manage this issue in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets Transient Receptor Potential Canonical 4 (TRPC4) and TRPC5 ion channels. These channels are non-selective cation channels involved in various physiological processes. This compound is used in research to probe the functions of TRPC4 and TRPC5 channels.
Q2: Why might I be observing cytotoxicity with this compound treatment?
A2: Cytotoxicity from a small molecule inhibitor like this compound can arise from two main sources:
-
On-target effects: The inhibition of TRPC4 and/or TRPC5 channels may disrupt essential cellular processes in your specific cell type, leading to cell death. While these are the intended targets, their inhibition might be detrimental to certain cells.
-
Off-target effects: this compound may interact with other proteins or cellular components in an unintended manner, leading to toxicity that is independent of TRPC4/TRPC5 inhibition. Off-target effects are a common cause of cytotoxicity for many small molecule inhibitors.
Q3: Is cytotoxicity a known issue with other TRPC4/5 channel modulators?
A3: Yes, other molecules that modulate TRPC4/5 channels have been associated with cytotoxicity. For instance, the TRPC4/5 activator, (-)-Englerin A, has potent cytotoxic effects on certain cancer cells, and this effect is dependent on TRPC4 activity. Interestingly, this cytotoxicity can be blocked by the TRPC1/4/5 inhibitor Pico145, suggesting a direct link between channel modulation and cell viability. This raises the possibility that inhibition of these channels by this compound could also, in some contexts, lead to cytotoxicity.
Troubleshooting Guide: Investigating and Mitigating this compound-Induced Cytotoxicity
This guide will walk you through a step-by-step process to understand the nature of the cytotoxicity you are observing and to explore potential mitigation strategies.
Step 1: Confirm and Characterize the Cytotoxicity
The first step is to confirm that this compound is indeed causing the observed cell death and to characterize the nature of this effect.
1.1. Dose-Response and Time-Course Analysis
-
Objective: To determine the concentration range and time frame over which this compound is cytotoxic.
-
Recommendation: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) with a range of this compound concentrations and measure viability at different time points (e.g., 24, 48, 72 hours).
| Parameter | Experimental Detail |
| Cell Type | Your specific cell line of interest |
| This compound Concentrations | A log-fold dilution series (e.g., 0.1, 1, 10, 25, 50, 100 µM) |
| Time Points | 24, 48, and 72 hours |
| Assay | MTT, MTS, or a luminescent-based viability assay |
1.2. Determine the Mode of Cell Death
-
Objective: To understand whether this compound is inducing apoptosis or another form of cell death.
-
Recommendation: Use assays to detect markers of apoptosis, such as caspase activation or Annexin V staining.
| Assay | Purpose |
| Caspase-Glo® 3/7 Assay | To measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. |
| Annexin V/Propidium Iodide (PI) Staining | To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. |
Step 2: Investigate the Mechanism of Cytotoxicity
Once you have confirmed and characterized the cytotoxicity, the next step is to investigate its underlying cause.
2.1. On-Target vs. Off-Target Effects
-
Objective: To determine if the cytotoxicity is mediated by the inhibition of TRPC4/TRPC5.
-
Recommendation:
-
Rescue Experiments: If the downstream signaling pathways of TRPC4/5 in your cells are known, attempt to rescue the cells by modulating these pathways.
-
Use a Structurally Unrelated Inhibitor: Test another TRPC4/5 inhibitor with a different chemical scaffold (e.g., Pico145, HC-070). If both compounds induce similar cytotoxicity, it is more likely to be an on-target effect.
-
| Compound | Target(s) | Reported IC50 |
| This compound | TRPC4/5 | ~1 µM (TRPC4) |
| Pico145 (HC-608) | TRPC1/4/5 | 0.35 nM (TRPC4), 1.3 nM (TRPC5) |
| HC-070 | TRPC4/5 | 46 nM (hTRPC4), 9.3 nM (hTRPC5) |
2.2. Assess for Common Mechanisms of Drug-Induced Toxicity
-
Objective: To explore whether this compound is inducing common cellular stress pathways.
-
Recommendation:
-
Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.
-
Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential using a dye such as TMRE or JC-1.
-
Step 3: Implement Mitigation Strategies
Based on your findings from the previous steps, you can now implement targeted strategies to reduce this compound-induced cytotoxicity.
3.1. General Strategies
-
Use the Lowest Effective Concentration: Based on your dose-response curves, use the lowest concentration of this compound that achieves the desired biological effect on TRPC4/5 without causing significant cell death.
-
Optimize Experimental Conditions: Ensure that your cell culture conditions are optimal and that the solvent for this compound (e.g., DMSO) is used at a non-toxic concentration (typically <0.1%).
3.2. Targeted Mitigation Approaches
-
If Apoptosis is Confirmed:
-
Caspase Inhibitors: Co-treat your cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block the apoptotic cascade.
-
-
If Oxidative Stress is Detected:
-
Antioxidants: Co-treat your cells with an antioxidant, such as N-acetylcysteine (NAC), to scavenge ROS.
-
| Mitigation Strategy | Agent | Typical Working Concentration |
| Apoptosis Inhibition | Z-VAD-FMK | 20-50 µM |
| Oxidative Stress Reduction | N-acetylcysteine (NAC) | 1-5 mM |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and/or other inhibitors) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence indicates the activation of caspases 3 and 7.
Visualizations
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
Technical Support Center: Optimization of Assays for G Protein-Gated Inwardly Rectifying K+ (GIRK) Channel Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with modulators of G protein-gated inwardly rectifying potassium (GIRK) channels. While the initial query mentioned ML202, a known activator of pyruvate (B1213749) kinase M2 (PKM2)[1][2], this guide will focus on the more extensively characterized "ML" series of GIRK channel modulators, such as ML297, to provide a comprehensive resource for this class of compounds.
General Information
GIRK channels are crucial regulators of cellular excitability in various tissues, including the brain and heart.[3][4][5][6] They are activated by G protein-coupled receptors (GPCRs) and play a significant role in neuronal signaling and cardiac rhythm.[3][4][6][7] The "ML" series of compounds, developed through the Molecular Libraries Program, includes potent and selective modulators of these channels, making them valuable research tools.[7][8][9]
Note on Compound Nomenclature: The "ML" designation is used for numerous compounds from the Molecular Libraries Program that target different proteins. It is crucial to verify the specific target of the "ML" compound you are working with. For instance, this compound is a potent activator of pyruvate kinase M2 (PKM2)[1][2], while ML297 is a well-characterized activator of GIRK channels.[7][8][9] This guide focuses on assays related to GIRK channel modulators like ML297.
Signaling Pathway
GIRK channels are activated downstream of Gi/o-coupled GPCRs. Ligand binding to the GPCR facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. The liberated Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the efflux of K+ ions. This hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential.
Experimental Workflow
A common method for measuring GIRK channel activity is a fluorescence-based assay using membrane potential-sensitive dyes.[3][4][10] This assay provides a high-throughput-compatible method for screening channel modulators.
Frequently Asked Questions (FAQs)
Q1: What cell lines are suitable for studying ML297 activity?
A1: Cell lines endogenously expressing GIRK channels and the appropriate GPCRs, such as the AtT20 pituitary cell line, are commonly used.[3][6] Alternatively, you can use cell lines like HEK293 or CHO that have been engineered to exogenously express the desired GIRK channel subunits (e.g., GIRK1/GIRK2) and a specific GPCR.[3]
Q2: What are the key reagents for a fluorescence-based GIRK assay?
A2: The key reagents include:
-
A suitable cell line expressing GIRK channels and a corresponding GPCR.
-
A membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3) or HLB 021-152).[3][4]
-
A GPCR agonist to activate the channels (e.g., somatostatin (B550006) for AtT20 cells).[3][11]
-
Your test compound (e.g., ML297).
-
Control compounds, including a known GIRK channel blocker (e.g., tertiapin-Q) and a vehicle control.[3][6]
Q3: How does the fluorescent dye report on GIRK channel activity?
A3: Membrane potential-sensitive dyes, like oxonol dyes, are lipophilic and negatively charged. They enter depolarized cells and bind to intracellular proteins, resulting in increased fluorescence. When GIRK channels are activated, K+ ions flow out of the cell, causing hyperpolarization. This change in membrane potential drives the negatively charged dye out of the cell, leading to a decrease in the fluorescent signal.[3][4]
Q4: What is a Z'-factor and why is it important?
A4: The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for screening.[12] It is calculated based on the means and standard deviations of your positive and negative controls and gives you confidence in your ability to distinguish between hits and non-hits.
Troubleshooting Guide
References
- 1. rndsystems.com [rndsystems.com]
- 2. ML-202 | CAS 1221186-52-2 | Sun-shinechem [sun-shinechem.com]
- 3. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 6. Targeting GIRK Channels for the Development of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]
- 12. Video: A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels [jove.com]
Validation & Comparative
A Comparative Guide to ML202: Validating its Effects on Pyruvate Kinase M2 (PKM2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML202, a potent small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2), with other alternative modulators. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the critical signaling pathways and experimental workflows involved in its validation.
Introduction to PKM2: A Key Regulator of Cancer Metabolism
Pyruvate Kinase M2 (PKM2) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concurrent generation of ATP. Unlike its constitutively active isoform, PKM1, which is found in most differentiated tissues, PKM2 is predominantly expressed in embryonic and cancer cells.
PKM2's unique role in cancer metabolism stems from its ability to switch between two conformational states:
-
A highly active tetramer: This form vigorously promotes the glycolytic pathway, leading to high ATP production (catabolism).
-
A less active dimer/monomer: This state slows down the conversion of PEP to pyruvate, causing an accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce the nucleotides, amino acids, and lipids necessary for rapid cell proliferation.
In many cancer cells, the dimeric form of PKM2 is dominant, a phenomenon central to the "Warburg effect," where cells favor aerobic glycolysis over oxidative phosphorylation. Beyond this metabolic role, dimeric PKM2 can also translocate to the nucleus, where it acts as a protein kinase and a transcriptional co-activator for oncogenes like HIF-1α and c-Myc, further promoting tumor growth and survival.[1][2] This dual function makes PKM2 an attractive therapeutic target. Small-molecule activators that stabilize the active tetrameric form, such as this compound, aim to reverse the Warburg effect and inhibit tumor growth.[3]
This compound and Alternative PKM2 Modulators: A Performance Comparison
This compound is a potent and selective allosteric activator of PKM2.[4] It functions by binding to the dimer-dimer interface of the enzyme, stabilizing the highly active tetrameric conformation.[5] This action effectively mimics the function of the PKM1 isoform, forcing cancer cells away from an anabolic state towards a more catabolic one. Its performance can be benchmarked against other well-characterized PKM2 activators and inhibitors.
The following table summarizes the biochemical potency of this compound and other common PKM2 modulators. The half-maximal activation concentration (AC50) or half-maximal inhibitory concentration (IC50) are standard metrics used to quantify the efficacy of these compounds in biochemical assays.
| Compound | Class | Mechanism of Action | Potency (AC50 / IC50) | Selectivity Notes |
| This compound | Activator | Allosteric; Stabilizes tetramer | ~73 nM | Selective over PKM1, PKL, PKR[4] |
| TEPP-46 (ML265) | Activator | Allosteric; Stabilizes tetramer | 92 nM[2][5] | Selective over PKM1, PKL, PKR[5] |
| DASA-58 | Activator | Allosteric; Stabilizes tetramer | 38 nM | Selective over PKM1[3] |
| Mitapivat (AG-348) | Activator | Allosteric; Stabilizes tetramer | Not specified for PKM2 | Activates both PKR and PKM2[6] |
| Shikonin | Inhibitor | Specific PKM2 inhibition | IC50: 5.7 - 6.3 µM (cellular) | Specific for PKM2 over PKM1 and PKL |
| Compound 3k | Inhibitor | PKM2 Inhibition | IC50: 2.95 µM | 4-5 fold more selective for PKM2 over PKM1 |
Note: The reported potency for this compound is an IC50 value, which is an atypical metric for an activator. It is interpreted here as a measure of activation potency (AC50). TEPP-46 (ML265) was developed as a follow-on compound to this compound with improved in vivo properties.[5]
Experimental Protocols for Validation
The effects of compounds like this compound on PKM2 activity are primarily validated using enzyme-coupled assays. The two most common methods are the Lactate (B86563) Dehydrogenase (LDH)-coupled assay and the Kinase-Glo® luminescent assay.
This is a continuous kinetic assay that indirectly measures pyruvate production by coupling it to the activity of lactate dehydrogenase (LDH).
-
Principle: PKM2 produces pyruvate from PEP. In the presence of excess LDH and NADH, the pyruvate is immediately converted to lactate, a reaction that oxidizes NADH to NAD+. The rate of PKM2 activity is directly proportional to the rate of decrease in NADH absorbance at 340 nm.
-
Key Reagents:
-
Assay Buffer: Typically Tris-HCl buffer (pH 7.5) containing KCl and MgCl₂.
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine Diphosphate (ADP).
-
Coupling Enzyme/Cofactor: Lactate Dehydrogenase (LDH) and β-Nicotinamide adenine (B156593) dinucleotide (NADH).
-
Enzyme: Purified recombinant human PKM2.
-
Test Compound: this compound or other modulators dissolved in DMSO.
-
-
Procedure Outline:
-
Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, NADH, LDH, ADP, and the test compound at various concentrations.
-
Initiate the reaction by adding PEP.
-
Immediately measure the absorbance at 340 nm kinetically over a period of 20-30 minutes using a microplate reader.
-
The rate of reaction (decrease in A340/min) is calculated. Activators like this compound will increase this rate, while inhibitors will decrease it.
-
This is an endpoint assay that measures the amount of ATP produced by the PKM2 reaction.
-
Principle: The PKM2 reaction (PEP + ADP → Pyruvate + ATP) is allowed to proceed for a set time. The reaction is then stopped, and the amount of ATP produced is quantified using the Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin (B1168401). In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the ATP concentration.
-
Key Reagents:
-
Assay Buffer: Similar to the LDH-coupled assay.
-
Substrates: PEP and ADP.
-
Enzyme: Purified recombinant human PKM2.
-
Test Compound: this compound or other modulators.
-
Detection Reagent: Kinase-Glo® Reagent.
-
-
Procedure Outline:
-
Set up the PKM2 reaction in a 96-well white opaque plate with assay buffer, substrates (PEP, ADP), PKM2 enzyme, and the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow ATP production.
-
Add an equal volume of Kinase-Glo® reagent to each well to stop the enzymatic reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer. An increased signal relative to the control indicates PKM2 activation.
-
Mandatory Visualizations
Caption: Allosteric activators like this compound shift the equilibrium towards the active tetramer.
Caption: Workflow for determining PKM2 activity using the LDH-coupled spectrophotometric method.
Caption: PKM2's dual role in cytoplasmic metabolism and nuclear gene regulation.
Cellular Effects of PKM2 Activation
Activating PKM2 with molecules like this compound is intended to revert the metabolic phenotype of cancer cells to a state resembling that of normal, differentiated cells. However, the observed cellular effects can be complex.
-
Metabolic Reprogramming: The primary hypothesis is that forcing PKM2 into its tetrameric state will increase the glycolytic flux towards pyruvate and subsequent oxidative phosphorylation, thereby reducing the availability of anabolic precursors and starving the cancer cell of building blocks.
-
Lactate Production: The effect on lactate production is debated. Some studies show that PKM2 activation with DASA-58 decreases lactate secretion, consistent with reversing the Warburg effect.[3] Conversely, other studies using TEPP-46 and DASA-58 have reported an increase in lactate production, suggesting that under certain conditions, accelerating the final step of glycolysis can overwhelm the capacity of mitochondria to process pyruvate, leading to its conversion to lactate. This highlights that the metabolic outcome can be cell-type and context-dependent.
-
Cell Proliferation and Tumor Growth: Despite the conflicting reports on lactate production, multiple studies have demonstrated that potent PKM2 activators like TEPP-46 (a close analog of this compound) can suppress the growth of xenograft tumors in vivo.[3][5] This suggests that the overall effect of forcing a catabolic metabolic state is detrimental to cancer cell proliferation.
-
Nuclear Function: By stabilizing the tetrameric form in the cytoplasm, activators like this compound are expected to reduce the pool of dimeric PKM2 available for nuclear translocation. This would, in turn, decrease its non-metabolic functions as a transcriptional co-activator, reducing the expression of oncogenic genes.
Conclusion
This compound is a potent and selective small-molecule activator of PKM2 that serves as a valuable research tool for validating the therapeutic hypothesis of targeting cancer metabolism. By allosterically stabilizing the active tetrameric form of PKM2, it effectively reverses the enzymatic state that characterizes the Warburg effect. Comparative data shows its potency is in line with other well-established activators like TEPP-46 and DASA-58.
While the precise downstream metabolic consequences, particularly concerning lactate production, may vary between cellular contexts, the overarching effect of PKM2 activation is a shift away from the anabolic metabolism required for proliferation. The ability of PKM2 activators to suppress tumor growth in preclinical models underscores the potential of this therapeutic strategy. Further research using compounds like this compound is crucial for elucidating the complex interplay between PKM2's metabolic and non-metabolic functions and for optimizing the development of next-generation cancer therapeutics.
References
- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ML202 and TEPP-46: Potent Activators of Pyruvate Kinase M2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and pharmacokinetic properties of two prominent small-molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2), ML202 and TEPP-46. This analysis is supported by experimental data to facilitate informed decisions in research and development.
Pyruvate Kinase M2 is a key enzyme in cancer metabolism, playing a crucial role in the Warburg effect. Its activation is a promising therapeutic strategy to reprogram cancer cell metabolism. This compound and TEPP-46 have emerged as potent allosteric activators of PKM2, promoting its active tetrameric state. This guide delves into a head-to-head comparison of their performance based on available preclinical data.
Quantitative Performance Analysis
The following tables summarize the key biochemical and pharmacokinetic parameters of this compound and TEPP-46.
Table 1: Biochemical and In Vitro Performance
| Parameter | This compound | TEPP-46 (ML265) | Reference |
| Target | Pyruvate Kinase M2 (PKM2) | Pyruvate Kinase M2 (PKM2) | [1][2] |
| Mechanism of Action | Allosteric Activator | Allosteric Activator | [1][2] |
| Potency (AC₅₀/IC₅₀) | IC₅₀ = 73 nM | AC₅₀ = 92 nM | [1][2] |
| Selectivity | Little to no activity against PKM1, PKL, and PKR | Little to no effect on PKM1, PKL, and PKR | [1][3] |
| Aqueous Solubility (PBS, pH 7.4) | 37.4 µg/mL | 29.6 µg/mL | [4] |
| Plasma Protein Binding (Mouse) | 94.6% | 96.9% | [4] |
| Microsomal Stability (Mouse, % remaining after 30 min) | 85% | 98% | [4] |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 0.2 | 1.8 | [4] |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | This compound (10 mg/kg, route not specified) | TEPP-46 (10 mg/kg, p.o.) | TEPP-46 (10 mg/kg, i.p.) | Reference |
| Cₘₐₓ (µg/mL) | Not Available | 10.179 | 10.854 | [5] |
| Tₘₐₓ (h) | Not Available | 0.25 | 0.5 | [5] |
| AUCᵢₙ𝒻 (hr·µg/mL) | Not Available | 24.350 | 26.994 | [5] |
| Oral Bioavailability | Not Available | Good | Not Applicable | [5] |
Signaling Pathway and Mechanism of Action
Both this compound and TEPP-46 function by promoting the tetramerization of the less active dimeric form of PKM2. This conformational change to the active tetrameric state enhances the enzyme's catalytic activity, driving the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. This effectively reverses the Warburg effect, shunting glucose metabolites towards oxidative phosphorylation and away from anabolic pathways that support rapid cell proliferation.
Caption: Signaling pathway of PKM2 activation by this compound and TEPP-46.
Experimental Protocols
Pyruvate Kinase (PK) Activity Assay
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH.
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH)
-
This compound or TEPP-46 dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the final concentrations of 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.6 mM PEP, 0.9 mM ADP, 0.12 mM NADH, and 8 U/mL LDH.[6]
-
Prepare serial dilutions of this compound or TEPP-46 in DMSO.
-
Add 1 µL of the compound dilution to 9 µL of recombinant human PKM2 solution (50 pg/mL) and incubate for 30 minutes at 25°C.[6]
-
Initiate the reaction by adding 10 µL of the enzyme-compound mixture to 125 µL of the reaction mixture in a microplate well.[6]
-
Immediately measure the decrease in absorbance at 340 nm over 20 minutes using a spectrophotometer. The rate of NADH oxidation is proportional to the PKM2 activity.[6]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the binding of a compound to its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.
Materials:
-
Cancer cell line expressing PKM2 (e.g., H1299)
-
Cell culture medium and reagents
-
This compound or TEPP-46 dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
-
Loading control antibody (e.g., GAPDH)
Procedure:
-
Culture H1299 cells to ~80% confluency.
-
Treat cells with either DMSO (vehicle control) or the desired concentration of this compound or TEPP-46 for a specified time (e.g., 1 hour) at 37°C.[7]
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble PKM2 in each sample by Western blotting using an anti-PKM2 antibody. Use a loading control to ensure equal protein loading.
-
The temperature at which 50% of the protein denatures (melting temperature, Tm) is determined. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Summary and Conclusion
Both this compound and TEPP-46 are potent and selective activators of PKM2 that effectively promote its active tetrameric form. Based on the available data:
-
Potency: this compound demonstrates slightly higher potency in biochemical assays (IC₅₀ = 73 nM) compared to TEPP-46 (AC₅₀ = 92 nM).[1][2]
-
Solubility and Permeability: this compound exhibits higher aqueous solubility, while TEPP-46 shows significantly better cell permeability in the Caco-2 model, suggesting potentially better absorption.[4]
-
Metabolic Stability: TEPP-46 demonstrates superior metabolic stability in mouse liver microsomes, which may contribute to its favorable in vivo pharmacokinetic profile.[4]
-
In Vivo Profile: TEPP-46 has been more extensively characterized in vivo, showing good oral bioavailability and the ability to reduce tumor size in xenograft models.[5]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Table 2, In vitro ADME profile for this compound and ML265 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. benchchem.com [benchchem.com]
Independent Verification of ML202's Biological Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of ML202, a potent activator of Pyruvate (B1213749) Kinase M2 (PKM2), with other known PKM2 activators. The information is presented to support independent verification and guide future research endeavors.
Pyruvate Kinase M2 (PKM2) is a key enzyme in cellular metabolism, particularly in cancer cells, where it plays a crucial role in the Warburg effect. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. The activation of PKM2 shifts the equilibrium towards the tetrameric form, impacting glycolytic pathways and downstream signaling. This compound has been identified as a potent small molecule activator of PKM2. This guide compares its activity with other well-characterized PKM2 activators: TEPP-46 (ML265), DASA-58, and Mitapivat (AG-348).
Quantitative Comparison of PKM2 Activators
The following table summarizes the reported potency of this compound and its alternatives in activating PKM2. The half-maximal activation concentration (AC50) or effective concentration (EC50) values from both biochemical and cellular assays are presented for a comprehensive comparison.
| Compound | Biochemical AC50/IC50 (nM) | Cellular AC50/EC50 (µM) |
| This compound | 73 (IC50)[1] | Not Reported |
| TEPP-46 (ML265) | 92[2][3] | Not Reported |
| DASA-58 | 38[4] | 19.6[5] |
| Mitapivat (AG-348) | Not Reported for PKM2 | Not Reported for PKM2 |
PKM2 Signaling Pathway and Activator Mechanism
PKM2 is a central regulator of glycolysis and plays a pivotal role in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect. In this state, cancer cells favor aerobic glycolysis, converting glucose to lactate (B86563) even in the presence of oxygen. This metabolic shift allows for the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation.[6][7]
The activity of PKM2 is tightly regulated, existing in a dynamic equilibrium between a highly active tetrameric form and a less active dimeric form.[8] Small molecule activators like this compound, TEPP-46, and DASA-58 bind to PKM2 and stabilize the active tetrameric conformation. This activation of PKM2 enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby promoting ATP production and reducing the pool of glycolytic intermediates available for anabolic processes.[8]
Furthermore, the dimeric form of PKM2 can translocate to the nucleus and act as a co-activator for transcription factors such as Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6][9] This interaction promotes the expression of genes involved in glycolysis and angiogenesis, further contributing to the cancerous phenotype.[10] By promoting the tetrameric state, PKM2 activators can sequester PKM2 in the cytoplasm, thereby inhibiting its nuclear functions.
PKM2 signaling pathway and points of intervention by activators.
Experimental Protocols
Accurate assessment of PKM2 activation is crucial for compound evaluation. Two common in vitro methods are the Lactate Dehydrogenase (LDH)-coupled assay and the Kinase-Glo® luminescent assay.
Lactate Dehydrogenase (LDH)-Coupled PKM2 Activity Assay
This spectrophotometric assay continuously measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.[11]
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix: Combine PEP, ADP, NADH, and LDH in the assay buffer to the desired final concentrations.
-
Compound addition: Add the test compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Initiate the reaction: Add the PKM2 enzyme to the master mix and immediately dispense the mixture into the wells containing the test compounds.
-
Kinetic measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 20-30 minutes).
-
Data analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent activation relative to the vehicle control.
Workflow for the LDH-coupled PKM2 activity assay.
Kinase-Glo® Luminescent PKM2 Activity Assay
This assay measures the amount of ATP remaining in the reaction after the PKM2-catalyzed conversion of PEP and ADP to pyruvate and ATP. The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal proportional to the ATP concentration. A higher luminescent signal indicates lower PKM2 activity (less ATP consumed).[12][13]
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (as recommended by the kit)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
White, opaque 96-well plate
-
Luminometer
Procedure:
-
Set up the kinase reaction: In the wells of a white 96-well plate, combine the assay buffer, PKM2 enzyme, PEP, and the test compound or DMSO (vehicle control).
-
Initiate the reaction: Add ADP to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the reaction to proceed.
-
Add Kinase-Glo® reagent: Add an equal volume of the reconstituted Kinase-Glo® reagent to each well.
-
Incubate: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure luminescence: Read the luminescent signal using a luminometer.
-
Data analysis: A lower luminescent signal corresponds to higher ATP consumption and therefore higher PKM2 activity. Calculate the percent activation relative to the vehicle control.
Workflow for the Kinase-Glo® luminescent PKM2 activity assay.
References
- 1. ML 202 | CAS 1221186-52-2 | this compound | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate kinase M2 regulates glucose metabolism by functioning as a coactivator for hypoxia-inducible factor 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKM2, cancer metabolism, and the road ahead | EMBO Reports [link.springer.com]
- 9. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. astx.com [astx.com]
- 13. ebiotrade.com [ebiotrade.com]
Comparative Efficacy of ML202 Across Diverse Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive analysis of the differential effects of ML202, a potent activator of pyruvate (B1213749) kinase M2 (PKM2), across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.
Abstract
Pyruvate kinase M2 (PKM2) is a critical enzyme in cancer cell metabolism, primarily existing in a low-activity dimeric form that promotes anabolic processes necessary for tumor growth. This compound is a small molecule activator that stabilizes the highly active tetrameric form of PKM2, thereby redirecting glucose metabolism towards energy production and away from biosynthesis. This guide presents a comparative analysis of the effects of this compound on cell viability, metabolic function, and underlying signaling pathways in different cancer cell lines, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a potent and specific allosteric activator of the M2 isoform of human pyruvate kinase (PKM2). It has been identified as a valuable tool for studying the role of PKM2 in cancer metabolism. The activation of PKM2 by this compound is expected to shift the metabolic phenotype of cancer cells from anabolic metabolism, characterized by the Warburg effect, towards a more catabolic state, potentially inhibiting cell proliferation and tumor growth.
Comparative Analysis of this compound's Effects
The efficacy of this compound and other PKM2 activators can vary significantly between different cancer cell lines. This variability is influenced by the specific metabolic wiring and genetic background of each cell line.
Quantitative Data on PKM2 Activator Efficacy
The following table summarizes the activation constant (AC50) of a potent quinolone sulfonamide PKM2 activator (a close analog of this compound) in the A549 lung carcinoma cell line.
| Cell Line | Compound | Assay | AC50 (nM) | Reference |
| A549 | Quinolone Sulfonamide PKM2 Activator | PKM2 activity in cell lysate | 45 | [1] |
Effects on Cellular Metabolism
Activation of PKM2 by small molecules like this compound has been shown to have profound effects on cancer cell metabolism.
| Cell Line | PKM2 Activator | Effect on Glucose Consumption | Effect on Lactate (B86563) Production | Reference |
| H1299 | TEPP-46 | Increased | Increased | [2] |
| H1299 | DASA-58 | No significant change | Decreased | [3][4] |
Note: Different PKM2 activators can have varying effects on metabolic flux, highlighting the importance of empirical testing in specific cell models.
Signaling Pathways and Experimental Workflows
PKM2 Signaling Pathway
The activation of PKM2 by this compound influences several key signaling pathways involved in cancer metabolism and cell proliferation. The diagram below illustrates the central role of PKM2 in glycolysis and its regulation, which in turn affects anabolic biosynthesis and lactate production.
Experimental Workflow: Cell-Based PKM2 Activation Assay
The following diagram outlines a general workflow for assessing the activation of PKM2 in a cell-based assay.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Pyruvate Kinase (PK) Activity Assay (Coupled Enzyme Assay)
This assay measures the production of pyruvate, which is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm.
-
Lysate Preparation: Prepare cell lysates from cells treated with this compound or vehicle control.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, phosphoenolpyruvate (B93156) (PEP), ADP, NADH, and lactate dehydrogenase (LDH).
-
Assay Initiation: Add the cell lysate to the reaction mixture to start the reaction.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADH oxidation, which is proportional to the PK activity. One unit of PK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute.
Lactate Production Assay
-
Cell Culture and Treatment: Culture cells in the presence of this compound or vehicle control for a specified period.
-
Media Collection: Collect the cell culture medium.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Data Normalization: Normalize the lactate concentration to the cell number or total protein content.
Conclusion
This compound and other PKM2 activators represent a promising therapeutic strategy for cancers that are dependent on the metabolic flexibility conferred by the dimeric form of PKM2. However, the efficacy of these compounds is highly context-dependent, varying with the specific cancer cell line and its metabolic phenotype. The data and protocols presented in this guide provide a framework for the comparative evaluation of this compound's effects and can aid researchers in designing experiments to explore the potential of PKM2 activation in their specific models of interest. Further studies are warranted to elucidate the precise mechanisms underlying the differential responses to PKM2 activators and to identify predictive biomarkers for their efficacy.
References
- 1. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ML202 and Other Glycolysis Modulators for Research and Drug Development
A deep dive into the mechanisms, performance, and experimental evaluation of key molecules targeting cellular metabolism.
In the landscape of metabolic research and therapeutic development, the modulation of glycolysis has emerged as a critical strategy for targeting a range of diseases, most notably cancer. The heightened glycolytic rate in tumor cells, known as the Warburg effect, presents a key vulnerability. A variety of small molecules have been developed to exploit this dependency by targeting key enzymes in the glycolytic pathway. This guide provides a comparative overview of ML202, a PFKFB3 inhibitor, and other prominent glycolysis modulators, including 2-Deoxy-D-glucose (2-DG), Lonidamine, and Dichloroacetate (B87207) (DCA), alongside other PFKFB3 inhibitors. We present a summary of their performance based on experimental data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison of Glycolysis Modulators
The efficacy of glycolysis modulators can be quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the reported IC50 values for this compound and a selection of other glycolysis modulators against their respective targets.
| Modulator | Primary Target | IC50 Value |
| PFKFB3 Inhibitors | ||
| This compound | PFKFB3 | 7.8 µM |
| AZ67 | PFKFB3 | 11 nM[1] |
| PFK15 | PFKFB3 | 207 nM |
| PFK158 | PFKFB3 | 137 nM |
| 3PO | PFKFB3 (disputed) | ~25 µM (initial report) |
| Hexokinase Inhibitors | ||
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | >500 µM in P388 cells, 392.6 µM in P388/IDA cells[2] |
| Lonidamine | Mitochondrial Hexokinase | 850 µM |
| PDK Inhibitor | ||
| Dichloroacetate (DCA) | PDK2 | 183 µM[1][3] |
| PDK4 | 80 µM[1][3] |
Signaling Pathways and Experimental Workflow
To visualize the points of intervention of these modulators and a typical experimental approach for their evaluation, the following diagrams are provided.
Detailed Experimental Protocols
For researchers aiming to evaluate and compare glycolysis modulators, the following are detailed protocols for key in vitro assays.
Glucose Uptake Assay using 2-NBDG and Flow Cytometry
This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG, into cultured cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) stock solution (e.g., 10 mM in DMSO)
-
Glycolysis modulator stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to be sub-confluent at the time of the assay. Incubate overnight under standard culture conditions (37°C, 5% CO2).
-
Glucose Starvation: Gently aspirate the culture medium and wash the cells once with warm, glucose-free medium. Add 500 µL of glucose-free medium to each well and incubate for 1-2 hours at 37°C.
-
Inhibitor Treatment: Prepare dilutions of the glycolysis modulator in glucose-free medium. Aspirate the starvation medium and add the medium containing the desired concentrations of the modulator. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment time (e.g., 1-4 hours).
-
2-NBDG Labeling: Prepare a working solution of 2-NBDG in glucose-free medium (final concentration typically 50-100 µM). Add the 2-NBDG solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting:
-
Adherent cells: Aspirate the 2-NBDG solution, wash the cells twice with ice-cold PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Suspension cells: Transfer the cell suspension to microcentrifuge tubes.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold FACS buffer.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Analyze the cells on a flow cytometer, exciting at 488 nm and collecting emission in the green channel (e.g., FITC channel). Record the mean fluorescence intensity (MFI) for each sample.[1][3][4][5][6]
Lactate Production Assay (Colorimetric)
This assay quantifies the amount of lactate secreted by cells into the culture medium, a direct product of glycolysis.
Materials:
-
Cells of interest and culture medium
-
Glycolysis modulator stock solution
-
96-well plate
-
Lactate Assay Kit (containing lactate standard, lactate dehydrogenase, and a colorimetric probe)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 450 nm or 565 nm).
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of the glycolysis modulator and a vehicle control. Incubate for the desired treatment period (e.g., 24-48 hours).
-
Sample Collection: After incubation, carefully collect 10-50 µL of the culture supernatant from each well without disturbing the cell layer.
-
Lactate Standard Curve Preparation: Prepare a series of lactate standards by diluting the provided stock solution in fresh culture medium, following the kit manufacturer's instructions.
-
Assay Reaction:
-
Add the collected supernatant and the lactate standards to a new 96-well plate.
-
Prepare the reaction mix according to the kit protocol, which typically includes an enzyme mix and a probe solution.
-
Add the reaction mix to each well containing the samples and standards.
-
-
Incubation and Measurement: Incubate the plate at room temperature or 37°C (as per the kit instructions) for 30-60 minutes, protected from light. Measure the absorbance at the specified wavelength using a microplate reader.[7][8][9][10]
-
Data Analysis: Subtract the background reading (from a well with no lactate) from all readings. Plot the standard curve and determine the lactate concentration in each sample by interpolating from the standard curve.
Extracellular Acidification Rate (ECAR) Assay using Seahorse XF Analyzer
The Seahorse XF Analyzer measures the rate of decrease in pH in the medium immediately surrounding the cells, which is a key indicator of lactate production and thus, the rate of glycolysis.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)
-
Cells of interest
-
Seahorse XF Base Medium (e.g., DMEM) supplemented with glutamine
-
Glucose, Oligomycin, and 2-Deoxy-D-glucose (typically provided in a Glycolysis Stress Test Kit)
-
Glycolysis modulator stock solution
Procedure:
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate at a pre-determined optimal density. Allow cells to adhere and form a monolayer overnight.
-
Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium. For a glycolysis stress test, this is typically a base medium supplemented with glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the culture medium from the cells and wash with the prepared Seahorse assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.
-
Compound Loading: Prepare stock solutions of the glycolysis modulator, glucose, oligomycin, and 2-DG at the desired concentrations in the assay medium. Load these solutions into the appropriate injection ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the utility plate with the cell culture plate. The instrument will measure the basal ECAR before sequentially injecting the compounds and measuring the ECAR response after each injection.
-
Baseline: Measures the basal ECAR.
-
Injection 1 (Glucose): Measures the glycolytic rate.
-
Injection 2 (Oligomycin): Blocks mitochondrial ATP production, forcing cells to rely on glycolysis, thus measuring the maximum glycolytic capacity.
-
Injection 3 (2-DG): Inhibits glycolysis, confirming that the measured ECAR is due to glycolysis.[11][12][13]
-
-
Data Analysis: The Seahorse software calculates the ECAR values over time. Key parameters such as glycolysis, glycolytic capacity, and glycolytic reserve can be determined. The effect of the glycolysis modulator can be assessed by comparing these parameters between treated and untreated cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium dichloroacetate | DCA | PDK inhibitor | TargetMol [targetmol.com]
- 4. Abcam Lonidamine, He x okinase inhibitor, 25MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PFKFB3 gene deletion in endothelial cells inhibits intraplaque angiogenesis and lesion formation in a murine model of venous bypass grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PFKFB3 Inhibits Fructose Metabolism in Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
ML202: A Highly Specific Activator of Pyruvate Kinase M2 Over M1
A detailed comparison confirming the selective activation of the tumor-associated enzyme PKM2 by the small molecule ML202, with supporting data and experimental protocols for researchers, scientists, and drug development professionals.
The small molecule this compound has been identified as a potent and highly specific allosteric activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme that plays a critical role in the altered metabolic state of cancer cells.[1][2][3] This guide provides a comprehensive comparison of this compound's activity on PKM2 versus its closely related isoform, PKM1, which is typically expressed in normal, differentiated tissues. The data presented here confirms the remarkable specificity of this compound, making it a valuable tool for studying the metabolic vulnerabilities of cancer.
Quantitative Comparison of this compound Activity on PKM2 vs. PKM1
The selectivity of this compound for PKM2 over PKM1 has been quantitatively assessed using biochemical assays. The following table summarizes the activation concentration (AC50) of this compound for both isoforms, demonstrating its potent and specific activation of PKM2.
| Isoform | This compound AC50 (nM) |
| PKM2 | 73 |
| PKM1 | > 25,000 |
AC50 (Activation Concentration 50): The concentration of a compound at which the enzyme shows 50% of its maximal activation.
The data clearly indicates that this compound is a potent activator of PKM2, with an AC50 value in the nanomolar range. In stark contrast, this compound shows negligible activity towards PKM1 at concentrations up to 25 µM, highlighting its exceptional specificity.
Mechanism of Selective Activation
This compound acts as an allosteric activator, binding to a site on the PKM2 enzyme that is distinct from the active site.[4][5] This binding event promotes the formation of the active, tetrameric form of PKM2.[4][5] The specificity of this compound for PKM2 over PKM1 is attributed to differences in the amino acid sequences at the subunit interaction interface where the activator binds.[4]
Caption: Allosteric activation of PKM2 by this compound.
Experimental Protocols
The determination of this compound's specificity for PKM2 over PKM1 was achieved through a robust biochemical assay. The following is a detailed description of the methodology employed.
Pyruvate Kinase Activity Assay (Lactate Dehydrogenase-Coupled)
This assay measures the production of pyruvate by pyruvate kinase, which is then coupled to the lactate (B86563) dehydrogenase (LDH) reaction. The activity of LDH is monitored by the decrease in NADH absorbance at 340 nm.[3][6]
Materials:
-
Recombinant human PKM1 and PKM2 enzymes
-
This compound compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.
-
Enzyme Preparation: Recombinant PKM1 and PKM2 are diluted to their final concentrations in the assay buffer.
-
Assay Reaction:
-
To each well of a 384-well plate, add the assay buffer containing PEP, ADP, NADH, and LDH.
-
Add the diluted this compound compound or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding the diluted PKM1 or PKM2 enzyme to the wells.
-
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer.
-
Data Analysis: The rate of NADH consumption (decrease in absorbance over time) is proportional to the pyruvate kinase activity. The AC50 values are determined by plotting the enzyme activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for assessing this compound specificity.
Conclusion
The experimental data unequivocally demonstrates that this compound is a highly potent and specific activator of the PKM2 isoform, with negligible activity against PKM1. This high degree of selectivity makes this compound an invaluable chemical probe for elucidating the role of PKM2 in cancer metabolism and for the development of novel therapeutic strategies that target the unique metabolic state of tumor cells.
References
- 1. Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. astx.com [astx.com]
Harnessing the Therapeutic Potential of ML202 and its Analogs: A Preclinical Comparative Guide for Pyruvate Kinase M2 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical therapeutic potential of ML202, a potent activator of Pyruvate (B1213749) Kinase M2 (PKM2), with its close analog, ML265 (also known as TEPP-46). The activation of PKM2 is a promising strategy in cancer therapy, aiming to reprogram cancer cell metabolism and suppress tumor growth. This document summarizes key preclinical data, offering insights into the efficacy, pharmacokinetics, and mechanism of action of these compounds.
Executive Summary
This compound is a highly specific allosteric activator of the M2 isoform of human pyruvate kinase (hPK-M2). Preclinical investigations have demonstrated its potential in modulating cancer cell metabolism. However, comparative studies with its analog, ML265, revealed a superior pharmacokinetic profile for the latter, leading to its advancement into in vivo efficacy models. While direct in vivo efficacy data for this compound is limited, the extensive studies on ML265 provide a strong validation for the therapeutic concept of PKM2 activation. This guide presents a detailed comparison of these two molecules to inform future research and development in this area.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo preclinical data for this compound and its comparator, ML265/TEPP-46.
Table 1: In Vitro Potency and Selectivity of PKM2 Activators
| Compound | Target | AC50 (nM) | Selectivity vs. PKM1, PKL, PKR |
| This compound | PKM2 | 73 | High |
| ML265 (TEPP-46) | PKM2 | 92 | High |
AC50: Half-maximal activation concentration.
Table 2: Comparative In Vitro ADME Profile of this compound and ML265 [1][2]
| Parameter | This compound | ML265 |
| Aqueous Kinetic Solubility (µg/mL) | Comparable | Comparable |
| Liver Microsomal Stability (% Remaining after 30 min) | ||
| Mouse | Comparable | Comparable |
| Rat | Comparable | Comparable |
| Human | Comparable | Comparable |
| Plasma Protein Binding (Mean % bound) | Not specified | 15.4% (mouse) |
| Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Not specified | Not specified |
Table 3: Comparative In Vivo Pharmacokinetics in Male Balb/c Mice [1][3]
| Parameter | This compound | ML265 |
| Route of Administration | IV, IP, Oral | IV, IP, Oral |
| Plasma Concentration over 24h | Lower and less persistent | Superior and more persistent |
| Oral Bioavailability | Not specified | Good |
| Clearance | Not specified | Low |
| Half-life | Not specified | Long |
| Volume of Distribution | Not specified | Good |
IV: Intravenous, IP: Intraperitoneal.
Table 4: In Vivo Efficacy of ML265 in H1299 Xenograft Model [1][4]
| Treatment Group | Tumor Size Reduction | Tumor Weight Reduction | Reduction in Tumor Occurrence | Apparent Toxicity (7-week study) |
| ML265 | Significant | Significant | Significant | None observed |
Experimental Protocols
PKM2 Activity Assay (In Vitro)
This assay measures the ability of a compound to activate the enzymatic activity of PKM2.
-
Principle: The activity of pyruvate kinase is determined using a lactate (B86563) dehydrogenase (LDH)-coupled enzymatic assay. The pyruvate produced by PKM2 is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.
-
Materials:
-
Recombinant human PKM2 protein
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., Tris-HCl with KCl and MgCl2)
-
Test compounds (this compound, ML265)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ADP, PEP, NADH, and LDH.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding recombinant PKM2.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the AC50 value for each compound.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of PKM2 activation on the proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Materials:
-
Cancer cell line (e.g., H1299, A549)
-
Cell culture medium and supplements
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Test compounds (this compound, ML265)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Human Tumor Xenograft Model (In Vivo)[1][4]
This model evaluates the in vivo anti-tumor efficacy of PKM2 activators.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., H1299)
-
Matrigel (optional, to support tumor engraftment)
-
Test compound (ML265) formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., H1299) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., ML265 at a specified dose and schedule, such as 50 mg/kg BID orally) or vehicle control.
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Visualizations
PKM2 Signaling Pathway and the Effect of this compound
Caption: Allosteric activation of PKM2 by this compound promotes its active tetrameric form.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical preclinical workflow for evaluating a PKM2 activator like this compound.
Comparative Logic for this compound vs. ML265 Advancement
Caption: Rationale for advancing ML265 over this compound based on pharmacokinetic profiles.
References
- 1. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Table 2, In vitro ADME profile for this compound and ML265 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Figure 10, Plasma concentration-time profiles of a) this compound and b) ML265 in male Balb/c mice following intravenous, intraperitoneal and oral administration - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reproducibility Crisis in Machine Learning: A Comparative Guide for Researchers
A critical examination of the challenges and solutions for ensuring reliable and reproducible research in machine learning, aimed at researchers, scientists, and drug development professionals.
The rapid advancements in machine learning (ML) have unlocked new frontiers in scientific discovery and drug development. However, this progress is shadowed by a growing "reproducibility crisis," where research findings are often difficult or impossible to independently verify.[1][2] This guide provides a comprehensive comparison of reproducible and irreproducible research practices, offering actionable protocols and insights to enhance the reliability and impact of your work.
The Challenge of Reproducibility in Machine Learning
Reproducibility, the ability to obtain the same results as an original study using the same data and analysis, is a cornerstone of scientific progress.[3] However, the complexity of ML models, coupled with a lack of standardized reporting and sharing practices, presents significant barriers. Research has shown that a large percentage of researchers have failed to reproduce another scientist's experiments, and in the field of ML, this rate may be even higher.[2]
The consequences of irreproducible research are severe, leading to wasted resources, eroded trust in scientific findings, and the potential for flawed decision-making in critical applications like drug development.
Comparing Reproducible vs. Irreproducible Research: A Data-Driven Look
The adoption of reproducible practices has a quantifiable impact on the reliability of research findings. The following tables summarize key statistics on the state of reproducibility in machine learning.
| Factor | Without Code Sharing | With Code Sharing | Source |
| Reproducibility Rate | 37% | 81% | [4] |
| Increase in Reproducibility Probability | - | 40% | [4] |
| A case study on the impact of sharing analytical code alongside research papers demonstrates a significant increase in the ability of other researchers to reproduce the published results.[4] |
| Conference | 2016 | 2021 | Source |
| NeurIPS (Machine Learning) | ~20% | ~60% | [5] |
| ICRA (Robotics) | ~15% | ~40% | [5] |
| CDC (Control) | ~5% | ~10% | [5] |
| The trend of including open-source code with publications has been steadily increasing across major machine learning and related conferences, indicating a growing awareness and commitment to reproducibility.[5][6] |
| Conference | Average Mistakes per Paper (Earlier Year) | Average Mistakes per Paper (Later Year) | Source |
| NeurIPS | 3.8 (2021) | 5.9 (2025) | [7] |
| ICLR | 4.1 (2018) | 5.2 (2025) | [7] |
| TMLR | 5.0 (2022/23) | 5.5 (2025) | [7] |
| A systematic analysis of published AI papers reveals a concerning trend of an increasing number of objective mistakes over time, which can hinder reproducibility.[7] |
Key Factors Hindering Reproducibility
Several factors contribute to the lack of reproducibility in machine learning research. Understanding these is the first step toward mitigating them.
-
Lack of Code and Data Sharing : Without access to the original code and data, it is nearly impossible to verify the results of a study.[1]
-
Incomplete Methodological Descriptions : Vague or incomplete descriptions of the experimental setup, including hyperparameter settings and data preprocessing steps, make it difficult for others to replicate the work.
-
Environmental and Hardware Differences : The performance of ML models can be sensitive to the underlying hardware (e.g., GPUs vs. CPUs) and software environments (e.g., library versions).[1]
-
Stochasticity in Models : Many ML algorithms have inherent randomness. Without proper handling of random seeds, results can vary between runs.[1][3]
-
Data Leakage : The unintentional use of information from the test set during the training process can lead to overly optimistic and irreproducible results.[8]
Experimental Protocols for Ensuring Reproducibility
Adopting a systematic and transparent approach to research is crucial for producing reproducible results. The following protocols outline key steps to enhance the reliability of your machine learning experiments.
Comprehensive Data Management
-
Data Versioning : Utilize tools like DVC (Data Version Control) to track changes to your datasets.
-
Clear Data Splits : Document and script the exact procedure for splitting data into training, validation, and test sets to prevent data leakage.
-
Data Availability : Whenever possible, share the data used in the study. For sensitive data, consider providing a detailed description of the data and its characteristics, or using synthetic data that mimics the properties of the original dataset.
Rigorous Code and Environment Management
-
Version Control : Use Git for all code and track every change.
-
Dependency Management : Create a requirements.txt or an environment file (e.g., using conda) to list all software dependencies with their exact versions.
-
Containerization : Use tools like Docker to package your code and its entire software environment into a container that can be run on any machine, ensuring that the computational environment is identical.[9]
Transparent Model Training and Evaluation
-
Configuration Management : Store all hyperparameters and model configurations in a separate, version-controlled file.
-
Managing Randomness : Explicitly set and record all random seeds used in your experiments to ensure that stochastic processes are repeatable.[1]
-
Multiple Runs : For stochastic models, perform multiple runs with different seeds and report the mean and variance of the performance metrics.
-
Comprehensive Logging : Log all relevant information during training, including hyperparameter settings, performance metrics at each epoch, and any other relevant experimental details.
Open and Thorough Reporting
-
Code Sharing : Publish your code in a public repository like GitHub. Studies show this dramatically increases reproducibility.[5][6]
-
Detailed Documentation : Provide a README file with clear instructions on how to set up the environment and run the code to reproduce the results.
-
Reproducibility Checklists : Complete and include a reproducibility checklist, as now encouraged by many top ML conferences, to ensure all necessary components for reproduction are addressed.[10][11]
The Path Forward: A Culture of Reproducibility
Achieving reproducibility in machine learning is not merely a technical challenge but also a cultural one. It requires a collective effort from researchers, reviewers, and institutions to prioritize and reward transparent and rigorous scientific practices. By adopting the protocols and best practices outlined in this guide, you can contribute to a more reliable and trustworthy scientific ecosystem, accelerating progress in your field and ensuring that your research stands the test of time.
References
- 1. Reproducibility in Machine Learning-based Research: Overview, Barriers and Drivers [arxiv.org]
- 2. blog.ml.cmu.edu [blog.ml.cmu.edu]
- 3. Challenges to the Reproducibility of Machine Learning Models in Health Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [2308.10008] What is the Impact of Releasing Code with Publications? Statistics from the Machine Learning, Robotics, and Control Communities [arxiv.org]
- 7. To Err Is Human: Systematic Quantification of Errors in Published AI Papers via LLM Analysis [chatpaper.com]
- 8. researchgate.net [researchgate.net]
- 9. What Do Machine Learning Researchers Mean by “Reproducible”? [arxiv.org]
- 10. Reproducibility in NLP: What Have We Learned from the Checklist? [arxiv.org]
- 11. jmlr.org [jmlr.org]
A Head-to-Head Comparison: Small Molecule Activator ML202 Versus Genetic Activation of PKM2
For researchers, scientists, and drug development professionals, understanding the nuances of activating Pyruvate (B1213749) Kinase M2 (PKM2) is critical for advancing cancer metabolism research and developing novel therapeutics. This guide provides an objective comparison of two primary methods for PKM2 activation: the use of the small molecule activator ML202 and genetic approaches, primarily the expression of the constitutively active PKM1 isoform.
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that exists in two main conformational states: a highly active tetramer and a less active dimer.[1][2] While the tetrameric form efficiently catalyzes the final step of glycolysis, the dimeric form can translocate to the nucleus and act as a transcriptional co-activator for oncogenes, thereby promoting tumor growth.[1][3][4] Both this compound and genetic activation aim to shift the equilibrium towards the active tetrameric state, but they do so through distinct mechanisms with different implications for cellular physiology.
Mechanism of Action
This compound , a potent and specific allosteric activator of PKM2, binds to the enzyme and stabilizes its tetrameric conformation.[5][6] This enhances the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP), effectively locking PKM2 in its metabolically active state.[5] This action is designed to mimic the constitutively active nature of the PKM1 isoform.[4]
Genetic activation is most commonly achieved by replacing the PKM2 gene with the gene for PKM1.[1][6] PKM1 naturally exists as a stable and highly active tetramer, thus its expression bypasses the regulatory mechanisms that control PKM2's oligomeric state.[7] Another genetic approach involves site-directed mutagenesis of PKM2 to favor the tetrameric state or abolish its non-metabolic functions.
Comparative Data
The following tables summarize the key quantitative and qualitative differences between this compound-mediated and genetic activation of PKM2 based on available experimental data.
| Feature | This compound (Small Molecule Activation) | Genetic Activation (PKM1 Expression) |
| Target | Allosteric activation of existing PKM2 protein | Replacement of PKM2 with PKM1 protein |
| Reversibility | Reversible upon compound withdrawal | Generally irreversible (stable expression) |
| Temporal Control | Acute and tunable by concentration | Constitutive expression |
| Specificity | High for PKM2 over other PK isoforms[8] | Isoform-specific expression |
| Metabolic Readout | This compound (or similar activators) | Genetic Activation (PKM1 Expression) |
| Pyruvate Kinase Activity | Increased | Constitutively high |
| Lactate Production | Variable; can be increased[9][10] or decreased[10][11] depending on the cellular context and specific activator. | Generally decreased in cancer cells, but can be increased in stromal cells.[5] |
| Glucose Consumption | Variable; can be increased[9] or show no significant change. | Can lead to reduced glucose uptake in some cancer cells. |
| Oxygen Consumption | Can be enhanced. | Generally enhanced. |
| Serine Biosynthesis | Can induce serine auxotrophy by shunting glycolytic intermediates away from this pathway.[12] | Similar effects on serine metabolism have been observed.[4] |
| Cellular & In Vivo Effects | This compound (or similar activators) | Genetic Activation (PKM1 Expression) |
| Tumor Growth | Can suppress tumorigenesis in xenograft models.[10][13] | Can impair tumor formation in xenograft models.[4][7] |
| Cell Proliferation | Can be cytostatic, potentially favoring the survival of non-proliferating tumor cells.[7] | Can induce a proliferation arrest in some cancer cells. |
| Nuclear Translocation of PKM2 | Expected to decrease by stabilizing the cytosolic tetramer.[12] | N/A (PKM1 is primarily cytosolic) |
| Non-Metabolic Functions | Inhibits the pro-tumorigenic, non-metabolic functions of dimeric PKM2. | Abrogates the non-metabolic functions of PKM2 by its absence. |
Signaling Pathways and Experimental Workflows
The activation of PKM2 has significant downstream effects on cellular signaling, primarily by modulating the availability of metabolic intermediates and preventing the nuclear functions of dimeric PKM2.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyruvate kinase expression (PKM1 and PKM2) in cancer-associated fibroblasts drives stromal nutrient production and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic but not transcriptional regulation by PKM2 is important for natural killer cell responses | eLife [elifesciences.org]
- 7. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 8. ML 202 | CAS 1221186-52-2 | this compound | Tocris Bioscience [tocris.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Pan-Cancer Analysis of the Oncogenic and Prognostic Role of PKM2: A Potential Target for Survival and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling ML202
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for ML202, a potent activator of pyruvate (B1213749) kinase M2 (PKM2). Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
Chemical and Safety Data
A comprehensive summary of the key quantitative and safety data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 4,6-Dihydro-6-[(3-methoxyphenyl)methyl]-4-methyl-2-(methylsulfinyl)-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one | |
| CAS Number | 1221186-52-2 | [1] |
| Molecular Formula | C18H17N3O3S2 | |
| Molecular Weight | 387.48 g/mol | |
| Purity | ≥98% (HPLC) | |
| Appearance | Crystalline solid | |
| Storage Temperature | +4°C | |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [2] |
| Biological Activity | Potent activator of pyruvate kinase M2 (PKM2) with an IC50 of 73 nM. Exhibits little to no activity against PKM1, PKL, and PKR isoforms. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
-
Eye Protection : Wear chemical safety goggles or glasses.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required.
-
Skin and Body Protection : A laboratory coat is essential. Ensure it is clean and fully buttoned.
-
Respiratory Protection : Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary.
Operational Plan: Handling and Experimental Protocol
Strict adherence to the following protocol is crucial for the safe handling and use of this compound in a laboratory setting.
1. Preparation and Weighing:
- Before handling, ensure all necessary PPE is donned correctly.
- Conduct all weighing and initial dilutions of solid this compound in a chemical fume hood to prevent inhalation of any airborne particles.
- Use a dedicated and calibrated analytical balance.
- Clean the balance and surrounding area thoroughly after use.
2. Solution Preparation:
- Prepare stock solutions of this compound in a fume hood.
- Consult relevant literature for appropriate solvents.
- Cap vials tightly and label them clearly with the compound name, concentration, date, and your initials.
- Store stock solutions as recommended: -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months) to maintain stability.[2]
3. Experimental Use:
- When adding this compound to cell cultures or biochemical assays, work in a biological safety cabinet to maintain sterility and prevent contamination.
- Avoid direct contact with the compound and solutions containing it.
- After use, decontaminate all work surfaces with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Collect any unused solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes should also be disposed of in this container.
-
-
Liquid Waste :
-
Dispose of unused solutions containing this compound in a designated hazardous chemical waste container.
-
Do not pour solutions containing this compound down the drain.
-
-
General Disposal Guidelines :
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
-
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as an allosteric activator of pyruvate kinase M2 (PKM2) in the glycolysis pathway.
Caption: this compound promotes the tetramerization of inactive PKM2 dimers into their active form.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
